CCR7 Ligand 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[4-[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]imino-1,1-dioxo-1,2,5-thiadiazol-3-yl]amino]-2-hydroxy-N,N,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5S/c1-12-8-10-14(17(28)16(12)21(29)27(6)7)23-19-20(26-33(30,31)25-19)24-18(22(3,4)5)15-11-9-13(2)32-15/h8-11,18,28H,1-7H3,(H,23,25)(H,24,26)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYXLCLBDVEYAL-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC2=NS(=O)(=O)NC2=NC(C3=CC=C(O3)C)C(C)(C)C)O)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)NC2=NS(=O)(=O)NC2=N[C@@H](C3=CC=C(O3)C)C(C)(C)C)O)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Central Role of CCR7 and its Ligands in Orchestrating T-Cell Homing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orchestrated trafficking of T-lymphocytes throughout the body is fundamental to adaptive immunity. A critical axis in this process is the chemokine receptor CCR7 and its cognate ligands, CCL19 (also known as EBI1-Ligand Chemokine or Macrophage Inflammatory Protein-3β) and CCL21 (also known as Secondary Lymphoid-tissue Chemokine). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which CCR7 and its ligands govern T-cell homing to secondary lymphoid organs, a crucial step for the initiation of immune responses. We will delve into the nuanced signaling pathways, present key quantitative data, and provide detailed experimental protocols relevant to the study of this vital immunological process.
The CCR7-Ligand Axis: Core Components and Expression
The interaction between CCR7, a G-protein coupled receptor (GPCR), and its ligands is a cornerstone of immune surveillance.
-
CCR7: Expressed predominantly on naive T-cells, central memory T-cells, regulatory T-cells, and mature dendritic cells (DCs)[1][2][3]. Its expression is a defining characteristic of T-cells that are primed for migration to secondary lymphoid organs.
-
CCL19: Primarily expressed by stromal cells within the T-cell zones of lymph nodes, the spleen, and Peyer's patches. Mature dendritic cells also represent a significant source of CCL19[4].
-
CCL21: Exhibits a broader expression pattern. It is secreted by stromal cells in the T-cell zones and is also notably expressed on high endothelial venules (HEVs) and lymphatic endothelial cells[5]. This dual localization is critical for both the entry and positioning of T-cells within the lymph node.
Quantitative Insights into the CCR7-Ligand Interaction
| Parameter | CCL19 | CCL21 | Reference(s) |
| Functional Potency (EC50) | G protein signaling: ~0.4 nM (logEC50: -9.4 M) | G protein signaling: Less potent than CCL19 | |
| β-arrestin-2 recruitment: ~12.6 nM (logEC50: -7.9 M) | β-arrestin-2 recruitment: Very weak to negligible | ||
| Concentration in Spleen | Significantly lower than CCL21 | >20-fold higher than in LTα-/- mice (indicative of high basal levels) | |
| Relative Abundance in Lymphoid Tissues | Present at much lower concentrations than CCL21. | The dominant CCR7 ligand in terms of concentration. |
The Intricate Signaling Cascades of CCR7
Upon ligand binding, CCR7 initiates a cascade of intracellular signaling events that culminate in directed T-cell migration. Notably, CCL19 and CCL21, despite binding to the same receptor, can elicit biased signaling with distinct downstream effects.
Canonical Gαi-Dependent Signaling
Both CCL19 and CCL21 activate the pertussis toxin-sensitive Gαi subunit of the heterotrimeric G-protein complex. This leads to the activation of multiple downstream pathways crucial for cell motility.
Caption: Canonical Gαi-dependent signaling pathway initiated by CCR7 engagement.
Biased Signaling: The Divergent Roles of CCL19 and CCL21
A key aspect of CCR7 biology is the differential signaling elicited by its two ligands. CCL19 is a potent inducer of β-arrestin recruitment, leading to robust receptor internalization and desensitization. In contrast, CCL21 is a weak inducer of β-arrestin recruitment. This has significant functional consequences. The CCL19-mediated pathway, through β-arrestin, can lead to the activation of MAPK pathways, such as ERK1/2, and has been linked to the upregulation of KLF-2 and EDG-1 (S1P1), a receptor crucial for T-cell egress from lymph nodes.
Caption: Biased signaling pathways of CCL19 and CCL21 through CCR7.
The Process of T-Cell Homing to Lymph Nodes
T-cell homing is a multi-step process involving tethering, rolling, activation, arrest, and transmigration across the HEVs.
-
Tethering and Rolling: Naive T-cells in the bloodstream initially tether to and roll along the surface of HEVs, a process mediated by L-selectin (CD62L) on the T-cell binding to its ligands on the endothelial cells.
-
Chemokine Activation: CCL21, immobilized on the surface of HEVs, is presented to the rolling T-cells. Engagement of CCR7 by CCL21 triggers a rapid intracellular signaling cascade.
-
Integrin Activation and Arrest: CCR7 signaling leads to a conformational change in the integrin LFA-1 on the T-cell surface, increasing its affinity for its ligand, ICAM-1, on the endothelial cells. This high-affinity interaction mediates firm adhesion and arrest of the T-cell on the HEV wall.
-
Transendothelial Migration: Following arrest, the T-cell migrates across the endothelial layer and into the lymph node parenchyma, a process known as diapedesis.
-
Intranodal Migration: Once inside the lymph node, T-cells continue to respond to gradients of CCL19 and CCL21 within the T-cell zone, facilitating their scanning of antigen-presenting dendritic cells.
Caption: Workflow of T-cell homing from blood into the lymph node.
Experimental Protocols
In Vitro T-Cell Chemotaxis Assay (Transwell Assay)
This assay measures the directed migration of T-cells towards a chemokine gradient.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for T-cells)
-
24-well plates
-
Purified human or murine T-cells
-
RPMI 1640 medium with 0.5% BSA
-
Recombinant human or murine CCL19 and CCL21
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Prepare a stock solution of T-cells at a concentration of 1-2 x 10^6 cells/mL in RPMI 1640 with 0.5% BSA.
-
In the lower chambers of a 24-well plate, add 600 µL of RPMI 1640 with 0.5% BSA containing various concentrations of CCL19 or CCL21 (e.g., 0.1-100 nM). Include a negative control with no chemokine.
-
Add 100 µL of the T-cell suspension to the upper chamber of each Transwell insert.
-
Place the inserts into the wells of the 24-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., MTT or CyQUANT).
-
Calculate the chemotactic index by dividing the number of cells that migrated in the presence of a chemokine by the number of cells that migrated in the absence of a chemokine.
Flow Cytometry for CCR7 Expression on Human T-Cells
This protocol allows for the quantification of CCR7-expressing T-cell subsets.
Materials:
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs)
-
FACS buffer (PBS with 2% FBS and 0.09% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CCR7 (e.g., clone G043H7 or 2-L1-A)
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human CD8
-
Anti-human CD45RA
-
Isotype control for the CCR7 antibody
-
-
Flow cytometer
Procedure:
-
Resuspend up to 1 x 10^6 PBMCs in 100 µL of FACS buffer in a FACS tube.
-
Add the titrated amounts of the anti-CCR7 antibody and other cell surface marker antibodies (CD3, CD4, CD8, CD45RA). For the negative control, use the isotype control antibody in a separate tube.
-
Incubate the cells in the dark for 30 minutes at 4°C or room temperature, as staining for some CCR7 clones is temperature-sensitive.
-
Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on lymphocytes, then T-cell subsets (e.g., CD3+CD4+), and finally determining the percentage of CCR7+ cells within each population. Naive T-cells are typically identified as CD45RA+CCR7+, while central memory T-cells are CD45RA-CCR7+.
In Vivo Competitive Homing Assay
This assay compares the ability of two differentially labeled T-cell populations to home to lymphoid organs in a recipient mouse.
Materials:
-
Two populations of murine T-cells to be compared (e.g., wild-type vs. knockout)
-
Cell tracking dyes (e.g., CFSE and CellTrace Violet)
-
Recipient mice
-
PBS
-
Flow cytometer
Procedure:
-
Prepare single-cell suspensions of the two T-cell populations.
-
Label one population with CFSE (e.g., at 5 µM) and the other with CellTrace Violet (e.g., at 5 µM) according to the manufacturers' protocols.
-
Wash the labeled cells extensively with PBS.
-
Mix the two labeled cell populations at a 1:1 ratio.
-
Inject a total of 5-10 x 10^6 cells intravenously into recipient mice.
-
After a defined period (e.g., 2-24 hours), euthanize the mice and harvest lymph nodes and spleen.
-
Prepare single-cell suspensions from the harvested organs.
-
Analyze the cell suspensions by flow cytometry to determine the ratio of the two labeled populations in each organ.
-
Calculate a homing index by normalizing the output ratio of the two populations in each tissue to the input ratio.
Implications for Drug Development
The central role of the CCR7/ligand axis in T-cell trafficking makes it an attractive target for therapeutic intervention in various diseases.
-
Autoimmune Diseases and Transplant Rejection: Inhibiting CCR7 signaling could prevent the migration of autoreactive T-cells and mature DCs to lymph nodes, thereby dampening the initiation of pathological immune responses.
-
Cancer Immunotherapy: Enhancing the homing of effector T-cells to tumor-draining lymph nodes by modulating CCR7 signaling could potentiate anti-tumor immunity. Conversely, blocking CCR7 on tumor cells could prevent their metastasis to lymph nodes.
-
Infectious Diseases: Modulating T-cell trafficking via the CCR7 axis could be a strategy to enhance immune responses to pathogens or to control immunopathology.
Conclusion
The CCR7 chemokine receptor and its ligands, CCL19 and CCL21, are indispensable for the homing of T-cells to secondary lymphoid organs, a process that is foundational to adaptive immunity. Their differential expression and biased signaling capabilities provide a sophisticated mechanism for the precise control of immune cell trafficking. A thorough understanding of this axis, facilitated by the experimental approaches detailed herein, is crucial for advancing our knowledge of immunology and for the development of novel therapeutics targeting a wide range of human diseases.
References
- 1. Combinatorial Guidance by CCR7 Ligands for T Lymphocytes Migration in Co-Existing Chemokine Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention [frontiersin.org]
- 4. CCR7/CCL19 Controls Expression of EDG-1 in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Dichotomy of CCR7 Ligands: A Technical Guide to CCL19 and CCL21 in Dendritic Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
The migration of dendritic cells (DCs) to secondary lymphoid organs is a cornerstone of adaptive immunity, a process meticulously orchestrated by the chemokine receptor CCR7 and its ligands, CCL19 and CCL21. While both chemokines bind to the same receptor, they elicit distinct migratory and signaling responses, fine-tuning the immune response. This technical guide provides an in-depth analysis of the functional roles of CCL19 and CCL21 in DC migration, detailing the underlying signaling pathways, quantitative comparisons of their activities, and comprehensive protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers in immunology and professionals in drug development targeting the CCR7 axis for therapeutic intervention.
Introduction: The CCR7-CCL19/CCL21 Axis in Immune Surveillance
Dendritic cells are professional antigen-presenting cells (APCs) that act as sentinels of the immune system.[1] Upon encountering pathogens or inflammatory stimuli in peripheral tissues, immature DCs undergo a maturation process. A critical aspect of this maturation is the upregulation of the C-C chemokine receptor 7 (CCR7).[2][3] This upregulation renders DCs responsive to the chemokines CCL19 (also known as Macrophage Inflammatory Protein-3-beta, MIP-3β) and CCL21 (also known as Secondary Lymphoid-tissue Chemokine, SLC).[3]
CCL19 and CCL21 are primarily expressed by stromal cells within the T-cell zones of secondary lymphoid organs such as lymph nodes.[3] Additionally, CCL21 is expressed by lymphatic endothelial cells. This expression pattern creates a chemokine gradient that guides CCR7-expressing mature DCs from the periphery, through the lymphatic vessels, and into the lymph nodes. Once in the lymph node, DCs present processed antigens to naive T-cells, initiating an adaptive immune response. The CCR7/CCL19/CCL21 axis is therefore pivotal for the initiation of T-cell mediated immunity.
While both CCL19 and CCL21 are cognate ligands for CCR7, they exhibit significant functional differences. These differences arise from their distinct structural properties, expression patterns, and their interactions with the extracellular matrix, leading to biased signaling and distinct migratory outcomes. Understanding these nuances is critical for both fundamental immunology and the development of novel immunotherapies.
Quantitative Comparison of CCL19 and CCL21 in Dendritic Cell Migration
Although CCL19 and CCL21 bind to the same receptor, their effects on dendritic cell migration are not identical. Quantitative analyses have revealed key differences in their potency and efficacy in directing cell movement.
| Parameter | CCL19 | CCL21 | Reference(s) |
| Binding Affinity (Kd) to CCR7 | ~100 pM | ~100 pM | |
| Chemotactic Potency | More potent in inducing directed migration in some 3D assays. | More potent directional cue in 3D collagen matrices. | |
| Receptor Internalization | Induces rapid and robust CCR7 internalization. | Induces significantly less CCR7 internalization. | |
| Extracellular Matrix Binding | Does not bind significantly to the extracellular matrix. | Binds strongly to glycosaminoglycans in the extracellular matrix via its positively charged C-terminus. | |
| ERK Phosphorylation | Induces weaker ERK phosphorylation compared to CCL21. | Induces stronger and more sustained ERK phosphorylation. |
Signaling Pathways in CCL19- and CCL21-Mediated Dendritic Cell Migration
The binding of CCL19 and CCL21 to CCR7, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that culminate in cytoskeletal rearrangement, cell polarization, and directed migration. The primary signaling pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Rho family of small GTPases.
Prostaglandin E2 (PGE2) has been shown to be a critical factor in facilitating CCR7 signal transduction, particularly for the mobilization of intracellular calcium, which is essential for DC migration in response to CCL19 and CCL21.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of CCL19 and CCL21 in dendritic cell migration.
Dendritic Cell Chemotaxis Assay (Transwell Assay)
This assay is used to quantify the directed migration of dendritic cells in response to a chemokine gradient.
Materials:
-
Mature dendritic cells
-
RPMI 1640 medium with 0.5% BSA
-
Recombinant human/mouse CCL19 and CCL21
-
24-well Transwell plates (5 µm pore size)
-
Flow cytometer or hemocytometer
Procedure:
-
Cell Preparation:
-
Culture and mature dendritic cells using your standard protocol.
-
Harvest the mature DCs and wash them once with serum-free RPMI 1640.
-
Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 0.5% BSA containing the desired concentration of CCL19 or CCL21 to the lower wells of the 24-well Transwell plate. Use medium without chemokine as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours. The optimal incubation time may vary depending on the DC subtype and maturation state.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer (by acquiring events for a fixed period) or a hemocytometer.
-
The results can be expressed as the absolute number of migrated cells or as a chemotactic index (the fold increase in migration over the negative control).
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon chemokine receptor activation.
Materials:
-
Mature dendritic cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-4 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Recombinant human/mouse CCL19 and CCL21
-
Fluorometer or flow cytometer with a UV light source
Procedure:
-
Cell Loading:
-
Resuspend mature DCs at 1-2 x 10^6 cells/mL in HBSS.
-
Add the calcium-sensitive dye (e.g., 1-5 µM Fura-4 AM) to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Resuspend the cells in HBSS at a final concentration of 1 x 10^6 cells/mL.
-
-
Measurement of Calcium Flux:
-
Equilibrate the loaded cells at 37°C for at least 10 minutes.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add CCL19 or CCL21 to the cell suspension and continue recording the fluorescence for several minutes.
-
As a positive control, add a calcium ionophore (e.g., ionomycin) at the end of the experiment to determine the maximal fluorescence.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as a ratio of fluorescence intensities at different emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity over baseline (for single-wavelength dyes like Fluo-4).
-
Western Blot for ERK1/2 Phosphorylation
This method is used to detect the activation of the MAPK signaling pathway by assessing the phosphorylation of ERK1/2.
Materials:
-
Mature dendritic cells
-
Recombinant human/mouse CCL19 and CCL21
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Stimulation and Lysis:
-
Starve mature DCs in serum-free medium for 2-4 hours.
-
Stimulate the cells with CCL19 or CCL21 for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
-
Densitometry:
-
Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.
-
Conclusion and Future Directions
The chemokines CCL19 and CCL21, through their shared receptor CCR7, are indispensable for the guided migration of dendritic cells to secondary lymphoid organs, a process that is fundamental to the initiation of adaptive immunity. While they share a common receptor, their distinct biochemical properties and interactions with the microenvironment result in a nuanced regulation of DC trafficking. CCL21, with its ability to bind to the extracellular matrix, is thought to provide a haptotactic gradient for initial guidance, while the soluble chemokine CCL19 may play a more dominant role in the final stages of migration within the lymph node.
The differential signaling elicited by these two ligands, particularly with respect to receptor internalization and the kinetics of downstream pathway activation, provides a clear example of biased agonism. This phenomenon has significant implications for the development of therapeutics targeting the CCR7 axis. For instance, small molecule agonists or antagonists could be designed to selectively promote or inhibit specific downstream signaling pathways, thereby fine-tuning the immune response for the treatment of autoimmune diseases, chronic inflammation, or cancer.
Future research should continue to dissect the precise molecular mechanisms underlying the biased signaling of CCL19 and CCL21. Advanced imaging techniques, such as intravital microscopy, will be crucial in further elucidating the spatio-temporal dynamics of DC migration in response to these chemokines in vivo. A deeper understanding of the intricate interplay between CCL19, CCL21, and CCR7 will undoubtedly pave the way for innovative immunomodulatory therapies.
References
- 1. Dendritic cell chemotaxis in 3D under defined chemokine gradients reveals differential response to ligands CCL21 and CCL19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autocrine CCL19 blocks dendritic cell migration toward weak gradients of CCL21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
A Technical Guide to the CCR7-CCL21 Signaling Pathway in Lymph Node Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the C-C Motif Chemokine Receptor 7 (CCR7) and its ligand, C-C Motif Chemokine Ligand 21 (CCL21), in the context of secondary lymphoid organogenesis, with a primary focus on lymph node development. This document details the molecular signaling cascade, presents key quantitative data from foundational studies, and outlines the experimental protocols used to elucidate the pathway's function.
Introduction: The Architects of Lymphoid Structure
Lymph nodes (LNs) are highly organized microenvironments essential for the initiation of adaptive immune responses.[1] Their formation, or organogenesis, is a complex process that begins during embryonic development and is critically dependent on the precise trafficking and interaction of hematopoietic and stromal cells.[2] The CCR7-CCL21 signaling axis is a master regulator of this process, orchestrating the migration and clustering of key cell populations to form the nascent LN anlage.[3][4] CCL21, a homeostatic chemokine expressed by stromal and lymphatic endothelial cells, binds to its receptor, CCR7, which is expressed on lymphocytes and dendritic cells, thereby directing their localization and initiating the architectural development of lymphoid tissues.[5] Dysregulation of this pathway can lead to severe immunodeficiencies characterized by disorganized or absent lymph nodes.
Core Components and Cellular Players
The development of lymph nodes is orchestrated by the interaction between two primary cell types, guided by the CCR7-CCL21 axis:
-
Lymphoid Tissue inducer (LTi) Cells: A subset of innate lymphoid cells (ILCs) that express CCR7. These hematopoietic cells are crucial for initiating LN formation.
-
Lymphoid Tissue organizer (LTo) Cells: Mesenchymal stromal cells within the LN anlage that express CCL21. The interaction between LTi and LTo cells is fundamental for the development of the lymph node structure.
CCL21 is constitutively expressed by LTo cells and lymphatic endothelial cells within the developing lymph node region. This creates a chemokine gradient that attracts CCR7-expressing LTi cells and lymphocytes to the site of the future lymph node, initiating the clustering and organization required for its formation.
The CCR7-CCL21 Signaling Cascade
Binding of CCL21 to CCR7, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that drive cellular responses such as chemotaxis, survival, and proliferation.
Upon ligand binding, CCR7 undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (primarily of the Gαi subtype). The activated G-protein dissociates into Gαi and Gβγ subunits, which trigger multiple downstream effector pathways:
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is crucial for cell survival, proliferation, and migration. Activated Gβγ subunits recruit and activate PI3K, which phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, leading to the activation of AKT, a serine/threonine kinase that regulates a wide variety of intracellular targets to promote cell survival and motility.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2) pathway, is activated and plays a significant role in cell migration and invasion. This pathway is implicated in the cytoskeletal rearrangements necessary for directed cell movement.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway has also been implicated in CCR7 signaling, contributing to the transcription of genes involved in cell survival and proliferation.
-
Calcium Mobilization: CCR7 activation leads to a transient increase in intracellular calcium concentration ([Ca2+]i), a common feature of GPCR signaling that influences various cellular processes, including migration.
The diagram below illustrates the core signaling events following CCL21 binding to CCR7.
Quantitative Data on Pathway Function
The function of the CCR7-CCL21 axis has been quantified through various experimental models, particularly in studies involving CCR7-deficient mice (CCR7-/-). These models have been instrumental in demonstrating the pathway's necessity for immune cell trafficking and lymph node architecture.
| Parameter Measured | Experimental Model | Finding | Significance | Reference |
| Lymphocyte Populations | CCR7-/- Mice vs. Wild-Type (WT) | CCR7-/- mice exhibit a lack of T-cells in lymph nodes. | Demonstrates the essential role of CCR7 in lymphocyte homing to LNs. | |
| Mucosal T-Cell Accumulation | CCR7-/- Mice vs. WT | Age-dependent increase in mucosal CD4+ T lymphocytes, predominantly of the CD44hiCD62Llo effector memory subtype, in CCR7-/- mice. | Shows that lack of CCR7-mediated egress leads to lymphocyte accumulation in peripheral tissues. | |
| Dendritic Cell (DC) Migration | In vivo imaging of WT vs. CCR7-/- DCs | CCR7-/- DCs show significantly reduced downstream migration and speed within lymphatic capillaries compared to WT DCs. | Confirms that CCR7 is required for active DC migration through lymphatic vessels towards the LN. | |
| T-Cell Subset Distribution | Naive Murine Lymphoid Tissues | The major population of T-cells expressing CCR7 are CD62Lhigh CD44low (naive phenotype). Memory cells are subdivided into CCR7high (central memory) and CCR7low (effector memory). | Highlights the role of CCR7 expression levels in defining functional T-cell subsets and their location. | |
| Chemotactic Response | In vitro Transwell Assay | Peak migratory activity for both CCL19 and CCL21 towards CCR7-expressing cells is observed at a concentration of 10 nM. | Defines optimal chemokine concentrations for inducing migration in vitro. |
Key Experimental Protocols
Understanding the CCR7-CCL21 pathway relies on a set of core experimental methodologies. Detailed below are protocols for key assays used to investigate chemokine-mediated cell migration and analyze cell populations in lymphoid tissues.
In Vitro Chemotaxis (Transwell) Assay
This assay measures the directed migration of cells in response to a chemokine gradient.
Principle: Cells are placed in an upper chamber, separated by a porous membrane from a lower chamber containing the chemokine. The number of cells that migrate through the membrane towards the chemokine is quantified.
Detailed Methodology:
-
Cell Preparation: Culture CCR7-expressing cells (e.g., primary T-cells, dendritic cells, or cell lines like 300-19 stably expressing CCR7) and resuspend in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of assay medium containing varying concentrations of recombinant human CCL21 (e.g., 1, 10, 100 nM) to the lower wells of a 24-well Transwell plate. Use medium without chemokine as a negative control for random migration.
-
Place Transwell inserts (typically with a 5-µm pore size) into the wells.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the top chamber of each insert.
-
-
Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a cell counter or by flow cytometry with counting beads.
-
Results are often expressed as a "migration index" (number of cells migrating towards chemokine / number of cells migrating towards control medium).
-
In Vivo Lymphocyte Homing Assay
This assay tracks the ability of lymphocytes to migrate to lymph nodes within a living animal.
Principle: Fluorescently labeled lymphocytes are adoptively transferred into recipient mice. After a set time, lymph nodes are harvested, and the number of labeled cells that have homed to the LN is quantified by flow cytometry.
Detailed Methodology:
-
Cell Preparation: Isolate lymphocytes (e.g., from a healthy donor mouse) and label them with a fluorescent dye such as CFSE or a cell tracker dye according to the manufacturer's protocol.
-
Adoptive Transfer: Inject a defined number of labeled cells (e.g., 2 x 10^6 cells) intravenously (tail vein) into recipient mice. Experimental groups can include WT recipients, CCR7-/- recipients, or transfer of WT vs. CCR7-/- cells into WT recipients.
-
Homing Period: Allow cells to circulate and home to lymphoid organs for a defined period (e.g., 2 to 24 hours).
-
Tissue Harvest: Euthanize the mice and carefully dissect the peripheral and mesenteric lymph nodes.
-
Cell Suspension Preparation: Mechanically dissociate the lymph nodes into single-cell suspensions.
-
Flow Cytometry Analysis:
-
Stain the cell suspensions with antibodies against cell surface markers (e.g., CD3, CD4, B220) to identify specific lymphocyte populations.
-
Acquire the samples on a flow cytometer.
-
Gate on the specific lymphocyte population and quantify the percentage and absolute number of fluorescently labeled (homed) cells.
-
Immunohistochemistry (IHC) for CCL21 Expression in LNs
This technique is used to visualize the location of CCL21-producing cells within the lymph node tissue architecture.
Principle: Tissue sections are incubated with a primary antibody specific for CCL21, followed by a labeled secondary antibody that allows for visualization via microscopy.
Detailed Methodology:
-
Tissue Preparation:
-
Harvest lymph nodes and fix them in 4% paraformaldehyde or embed directly in OCT compound for frozen sectioning.
-
Cut thin sections (5-10 µm) using a cryostat or microtome and mount them on slides.
-
-
Antigen Retrieval (if using paraffin sections): Heat slides in a citrate buffer (pH 6.0) to unmask antigen epitopes.
-
Blocking: Incubate sections with a blocking buffer (e.g., normal goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody targeting CCL21 (e.g., rabbit anti-CCL21).
-
Secondary Antibody Incubation: After washing, incubate sections with a fluorescently-labeled or enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI. Mount with an appropriate mounting medium.
-
Imaging: Visualize the sections using a confocal or fluorescence microscope. CCL21 expression is typically observed in high endothelial venules (HEVs) and the T-cell zones.
Conclusion and Future Directions
The CCR7-CCL21 signaling axis is unequivocally a cornerstone of lymph node development and immune cell homeostasis. Its role in guiding LTi and LTo cell interactions, establishing lymphoid architecture, and directing lymphocyte trafficking is well-established. The quantitative data derived from knockout models and functional assays underscore its non-redundant function in the immune system.
For researchers and drug development professionals, this pathway presents both challenges and opportunities. Targeting CCR7 could offer therapeutic potential for autoimmune diseases, where ectopic lymphoid neogenesis contributes to pathology, or in oncology, to prevent lymph node metastasis of CCR7-expressing tumors. Conversely, enhancing CCR7 signaling could be a strategy to improve vaccine efficacy by boosting immune cell migration to draining lymph nodes. Future research will likely focus on developing more specific modulators of this pathway, understanding the nuanced differences between CCL21 and its other ligand, CCL19, and further dissecting the downstream signaling events to identify more precise therapeutic targets.
References
- 1. Visualizing Lymph Node Structure and Cellular Localization using Ex-Vivo Confocal Microscopy [jove.com]
- 2. mdpi.com [mdpi.com]
- 3. A myriad of functions and complex regulation of the CCR7/CCL19/CCL21 chemokine axis in the adaptive immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic Expression of Secondary Lymphoid Chemokine (CCL21) Promotes the Development of Portal-Associated Lymphoid Tissue in Chronic Inflammatory Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to the Expression Patterns of CCR7 Ligands in Secondary Lymphoid Organs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression, regulation, and function of the C-C motif chemokine ligands 19 (CCL19) and 21 (CCL21), the specific ligands for the C-C chemokine receptor 7 (CCR7). The precise spatial and quantitative expression of these chemokines within secondary lymphoid organs (SLOs) is fundamental to orchestrating immune cell trafficking, facilitating immune surveillance, and initiating adaptive immune responses. This document details the cellular sources of CCL19 and CCL21 in lymph nodes, the spleen, and Peyer's patches, summarizes quantitative expression data, outlines the critical CCR7 signaling pathways, and provides detailed protocols for key experimental methodologies.
Expression Patterns of CCR7 Ligands in Secondary Lymphoid Organs
The trafficking and strategic positioning of lymphocytes and dendritic cells (DCs) within SLOs are predominantly controlled by the chemokines CCL19 and CCL21 through their interaction with CCR7.[1][2] While both ligands bind to the same receptor, their expression patterns and biochemical properties are distinct, creating a sophisticated guidance system for immune cells.
Lymph Nodes
In lymph nodes, CCL19 and CCL21 are crucial for guiding naive T cells and mature DCs into the T-cell zones (paracortex).[1][3] Their expression is highly compartmentalized:
-
CCL21 : This is the more abundantly expressed of the two ligands in lymph nodes.[4] It is produced by several cell types. Fibroblastic reticular cells (FRCs) within the T-cell zone produce CCL21, which forms a haptotactic gradient along the FRC network, guiding migrating T cells and DCs. CCL21 is also expressed by high endothelial venules (HEVs) and lymphatic endothelial cells. The expression on HEVs is critical for triggering the firm adhesion and transmigration of naive lymphocytes from the blood into the lymph node.
-
CCL19 : Expression of CCL19 is more restricted. It is primarily produced by stromal cells and a subset of dendritic cells within the T-cell zone. While CCL21 is often immobilized on the extracellular matrix, CCL19 is thought to exist in a more soluble form, potentially playing a distinct role in fine-tuning cell positioning and retention within the paracortex.
The logical relationship of cellular sources for these ligands within a lymph node T-cell zone is visualized below.
References
- 1. A myriad of functions and complex regulation of the CCR7/CCL19/CCL21 chemokine axis in the adaptive immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights of CCR7 Signaling in Dendritic Cell Migration and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does CCL19 act as a double-edged sword in cancer development? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of CCR7-mediated Immune Cell Trafficking
Audience: Researchers, scientists, and drug development professionals.
Abstract: The C-C chemokine receptor 7 (CCR7) and its ligands, CCL19 and CCL21, form a critical axis that orchestrates the trafficking of immune cells to and within secondary lymphoid organs (SLOs). This process is fundamental for initiating adaptive immune responses, maintaining immune surveillance, and establishing immunological tolerance. This guide provides a detailed examination of the molecular mechanisms governing CCR7-mediated cell migration, including receptor-ligand interactions, downstream signaling cascades, and the complex cytoskeletal rearrangements that drive cell movement. Furthermore, it offers comprehensive protocols for key experimental assays used to investigate this pathway and summarizes critical quantitative data to serve as a resource for researchers in immunology and drug development.
Introduction to the CCR7-Ligand System
The chemokine receptor CCR7 is a class A G-protein-coupled receptor (GPCR) that is centrally involved in the homing and positioning of various immune cell subsets.[1] Its expression is a defining characteristic of naïve T and B cells, central memory T cells (Tcm), regulatory T cells, and mature dendritic cells (DCs).[1][2][3][4] The primary function of CCR7 is to guide these cells to SLOs, such as lymph nodes and the spleen, where they can interact to initiate immune responses.
CCR7 has two specific chemokine ligands:
-
CCL19 (MIP-3β or ELC): Primarily secreted by stromal cells and mature DCs within the T-cell zones of SLOs. CCL19 is a potent inducer of CCR7 internalization and signaling.
-
CCL21 (SLC or 6Ckine): Expressed by high endothelial venules (HEVs) and lymphatic endothelial cells. Unlike CCL19, CCL21 has an extended, positively charged C-terminal tail that allows it to bind to glycosaminoglycans (GAGs) on the cell surface and in the extracellular matrix, forming a stable haptotactic gradient for migrating cells.
This dual-ligand system allows for precise spatial and temporal control over immune cell trafficking, from entry into the lymph node to positioning within specific microenvironments.
Quantitative Characteristics of the CCR7 System
Quantitative understanding of receptor affinity and expression is crucial for modeling cell trafficking and for pharmacological studies.
Ligand-Receptor Binding Affinities
The binding affinity (expressed as the dissociation constant, Kd) of CCL19 and CCL21 to CCR7 can vary depending on the experimental system and the presence of post-translational modifications, such as tyrosine sulfation on the receptor's N-terminus, which can enhance binding.
| Ligand | Receptor/Peptide Fragment | Method | Dissociation Constant (Kd) |
| CCL19 | CCR7 (full length) | Varies | ~0.1 - 10 nM |
| CCL19 | CCR7 N-terminus (pGlu1–30 C24A) | NMR Titration | 52 ± 36 µM |
| CCL19 | CCR7 N-terminus (5-11) | NMR Titration | 200 ± 100 µM |
| CCL21 | CCR7 N-terminus (unmodified) | NMR Titration | 150 ± 30 µM |
| CCL21 | CCR7 N-terminus (sulfated Y17) | NMR Titration | 420 ± 80 µM |
Note: Affinities measured using isolated peptide fragments are significantly lower than those for the full-length receptor in a cell membrane context. The high micromolar Kd values reflect the interaction with only a portion of the receptor, while nanomolar affinities are typically observed in whole-cell binding assays.
CCR7 Expression on Key Immune Cell Subsets
CCR7 expression levels distinguish different lymphocyte populations and their migratory potential. Naïve and central memory T cells, which recirculate through SLOs, express high levels of CCR7. In contrast, effector memory T cells (Tem), which patrol peripheral tissues, are typically CCR7-low or negative.
| Cell Type | Subpopulation | Typical CCR7 Expression Level | Key Function |
| T Cells | Naïve (CD4+ & CD8+) | High / Uniformly High | Homing to lymph nodes to scan for cognate antigen. |
| Central Memory (Tcm) | High | Recirculation through lymph nodes for rapid secondary response. | |
| Effector Memory (Tem) | Low / Negative | Patrolling peripheral, non-lymphoid tissues. | |
| Dendritic Cells | Immature DCs | Low / Negative | Antigen capture in the periphery. |
| Mature DCs | High | Migration to draining lymph nodes for antigen presentation. |
Molecular Mechanism of CCR7-Mediated Trafficking
CCR7 activation initiates a complex signaling network that culminates in directed cell movement (chemotaxis). This process involves G-protein activation, generation of second messengers, and a profound reorganization of the actin cytoskeleton.
Ligand Binding and G-Protein Activation
Binding of CCL19 or CCL21 induces a conformational change in the CCR7 receptor, which promotes its interaction with heterotrimeric G proteins, primarily of the Gαi family. This interaction catalyzes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer. Both Gαi-GTP and the free Gβγ dimer act as signaling molecules to activate distinct downstream effector pathways.
Downstream Signaling Cascades
The dissociated G-protein subunits trigger multiple parallel signaling modules that regulate different aspects of cell function, including chemotaxis, survival, and migratory speed.
-
PI3K/Akt Pathway: Primarily activated by the Gβγ subunit, the Phosphoinositide 3-kinase (PI3K) pathway is a crucial regulator of cell survival and polarity. PI3K phosphorylates PIP2 to generate PIP3, which acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt and Rac/Cdc42 GEFs (Guanine nucleotide Exchange Factors). This local accumulation of PIP3 at the leading edge of the cell helps establish a front-rear polarity essential for directional migration.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is activated downstream of CCR7 and is essential for chemotaxis.
-
RhoA Pathway: CCR7 signaling also engages the small GTPase RhoA. RhoA and its downstream effector, ROCK (Rho-associated kinase), are critical for regulating actomyosin contractility at the cell's rear (uropod), which is necessary for detachment and forward propulsion.
The diagram below illustrates the core components of the CCR7 signaling network.
Cytoskeletal Reorganization and Cell Polarization
Directed cell migration is a dynamic, multi-step process driven by the cytoskeleton.
-
Polarization and Protrusion: The localized activation of Rac and Cdc42 at the cell's leading edge, downstream of PI3K, promotes the activation of the Arp2/3 complex. This complex nucleates new actin filaments, driving the formation of branched actin networks that push the cell membrane forward, creating lamellipodia and filopodia.
-
Adhesion: As the leading edge extends, new adhesions to the extracellular matrix are formed via integrins.
-
Translocation and Retraction: At the rear of the cell, RhoA-ROCK signaling promotes the phosphorylation of myosin light chain (MLC), leading to actomyosin contraction. This contraction generates the force needed to pull the cell body forward and retract the uropod, completing the migratory cycle.
The coordinated action of these front- and rear-located signaling modules ensures efficient and directional movement along the chemokine gradient.
Key Experimental Protocols for Studying CCR7 Function
Investigating CCR7 function requires a combination of techniques to assess cell migration, receptor expression, and signal transduction.
Chemotaxis (Transwell) Assay
This assay is the gold standard for quantifying directed cell migration in vitro. It uses a permeable membrane to separate cells from a chemoattractant.
Detailed Methodology:
-
Cell Preparation: Culture immune cells of interest (e.g., T cells, DCs) to the appropriate density. Prior to the assay, starve the cells by incubating them in serum-free or low-serum medium for 2-4 hours. This reduces basal migration and enhances the response to the chemoattractant.
-
Assay Setup:
-
Add assay medium containing the desired concentration of CCL19 or CCL21 (e.g., 1-100 nM) to the lower wells of a 24-well plate. Include a negative control well with medium only.
-
Resuspend the starved cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Place Transwell inserts (typically with 5 µm pores for lymphocytes) into the wells.
-
Add 100 µL of the cell suspension (1-2 x 10^5 cells) to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory capacity (typically 2-4 hours for lymphocytes).
-
Quantification:
-
Carefully remove the inserts. To count only migrated cells, gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Collect the cells that have migrated into the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer. Alternatively, cells on the bottom of the membrane can be fixed, stained with crystal violet, and counted under a microscope.
-
Flow Cytometry for CCR7 Expression
This protocol allows for the precise quantification of CCR7 surface expression on different cell populations within a heterogeneous sample.
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension from blood (PBMCs) or lymphoid tissue. Use freshly collected samples, as CCR7 can internalize upon manipulation or storage.
-
Staining:
-
Aliquot up to 1 x 10^6 cells per tube.
-
Wash cells with cold FACS buffer (e.g., PBS with 1% BSA and 0.09% sodium azide).
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the primary anti-CCR7 antibody and other surface markers (e.g., anti-CD4, anti-CD45RA to identify naïve T cells). Include an isotype control to determine background staining.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 2-3 mL of cold FACS buffer to remove unbound antibodies.
-
Fixation (Optional): If not analyzing immediately, resuspend cells in 0.5 mL of 1% paraformaldehyde and store at 4°C in the dark. Analyze within 24 hours.
-
Data Acquisition: Acquire samples on a flow cytometer, ensuring proper voltage settings and compensation are established using control samples.
-
Analysis: Gate on the cell population of interest (e.g., CD4+ lymphocytes) and quantify the percentage of CCR7-positive cells and the mean fluorescence intensity (MFI) relative to the isotype control.
Calcium Flux Assay
This assay measures the rapid increase in intracellular calcium ([Ca²⁺]i) that occurs immediately after GPCR activation, serving as a direct readout of receptor signaling.
Detailed Methodology:
-
Cell Preparation and Dye Loading:
-
Resuspend 10-20 x 10^6 cells in 1 mL of loading medium (e.g., RPMI with 2% FCS and 25mM HEPES).
-
Add a calcium-sensitive dye such as Indo-1 AM to a final concentration of 1-5 µM. Indo-1 is a ratiometric dye, meaning its emission wavelength shifts upon binding calcium, which allows for robust measurements.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with warm medium to remove extracellular dye.
-
Analysis:
-
Resuspend cells at 1 x 10^6 cells/mL and allow them to equilibrate at 37°C for at least 10 minutes.
-
Place a tube on a flow cytometer capable of kinetic analysis and UV excitation.
-
Begin acquiring data to establish a stable baseline of fluorescence for approximately 30-60 seconds.
-
Briefly pause the acquisition, add the stimulus (e.g., CCL19), and immediately resume data collection.
-
Continue recording the signal for several minutes until the fluorescence ratio returns to baseline.
-
-
Data Interpretation: The data is plotted as the ratio of calcium-bound to calcium-free dye fluorescence over time. A sharp peak following stimulus addition indicates a positive response. Positive (e.g., ionomycin) and negative controls should be included.
Conclusion and Therapeutic Outlook
The CCR7-CCL19/CCL21 axis is a master regulator of adaptive immunity, ensuring that the correct cells are in the right place at the right time. Its central role in directing both immune cells and metastasizing cancer cells to lymph nodes makes it a highly attractive target for therapeutic intervention. A thorough understanding of its signaling mechanisms and the availability of robust experimental protocols are essential for developing novel strategies to modulate its activity. Such strategies could aim to enhance immune responses in vaccines and immunotherapy or, conversely, to block pathological cell migration in autoimmune diseases, transplant rejection, and cancer metastasis.
References
- 1. Frontiers | The Multi-Functional Roles of CCR7 in Human Immunology and as a Promising Therapeutic Target for Cancer Therapeutics [frontiersin.org]
- 2. The Roles of CCR7 for the Homing of Memory CD8+ T Cells into Their Survival Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR7 Plays No Appreciable Role in Trafficking of Central Memory CD4 T Cells to Lymph Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technical Notes: CCR7: R&D Systems [rndsystems.com]
Introduction: The Master Regulator of Immune Trafficking
An In-Depth Technical Guide to the CCR7/CCL19 Axis in Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the C-C chemokine receptor 7 (CCR7) and its ligand, C-C motif chemokine ligand 19 (CCL19), detailing their critical role in orchestrating adaptive immune responses. We will explore the molecular mechanisms, signaling pathways, and key cellular interactions governed by this axis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.
The adaptive immune system relies on the precise migration and interaction of immune cells within specialized microenvironments.[1] The CCR7/CCL19 axis is a cornerstone of this process, primarily responsible for guiding dendritic cells (DCs) and T lymphocytes to secondary lymphoid organs (SLOs) such as lymph nodes, where immune responses are initiated and shaped.[1][2][3] CCR7, a G-protein coupled receptor (GPCR), and its ligands, CCL19 and CCL21, orchestrate the homing of these cells, making this axis a critical checkpoint in the generation of immunity and the maintenance of tolerance.[2] Dysregulation of CCR7 signaling is implicated in various pathologies, including autoimmune diseases and cancer metastasis, making it a promising target for therapeutic intervention.
Core Components: The Receptor and Its Ligand
-
CCR7 (CD197): A seven-transmembrane GPCR expressed on various immune cells, including naive and central memory T cells, regulatory T cells, mature DCs, and some B cells. Upregulation of CCR7 on DCs upon maturation is a critical step that licenses them to leave peripheral tissues and migrate to draining lymph nodes.
-
CCL19 (MIP-3β, ELC): One of the two specific ligands for CCR7. It is primarily secreted by stromal cells and mature DCs within the T-cell zones of SLOs. Unlike its counterpart CCL21, which is also expressed on lymphatic endothelium and can be immobilized on glycosaminoglycans, CCL19 is thought to form soluble chemoattractant gradients. CCL19 is a potent inducer of CCR7 internalization and desensitization, a key difference from CCL21.
CCR7/CCL19 Signaling Pathways
Binding of CCL19 to CCR7 initiates a cascade of intracellular signaling events that dictate cellular responses like chemotaxis, survival, and activation. This signaling is primarily mediated through two distinct, yet interconnected, pathways: G-protein-dependent signaling and β-arrestin-dependent signaling.
G-Protein-Dependent Signaling
Upon CCL19 binding, CCR7 undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for heterotrimeric Gαi proteins. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which activate downstream effectors. Key pathways include:
-
PI3K/Akt Pathway: Activated Gβγ subunits recruit and activate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt. This pathway is crucial for promoting cell survival and proliferation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-regulated kinase (ERK), is activated downstream of CCR7. ERK5 has been specifically implicated in CCL19-mediated T-cell chemotaxis. This pathway regulates gene expression and cellular motility.
β-Arrestin-Dependent Signaling and Receptor Regulation
CCL19 is a particularly effective inducer of β-arrestin recruitment to CCR7. This has two major consequences:
-
Receptor Desensitization and Internalization: β-arrestin binding uncouples the receptor from G-proteins, terminating the primary signal. It also acts as an adaptor protein to facilitate the internalization of the CCR7-CCL19 complex into endosomes, clearing the receptor from the cell surface.
-
Biased Signaling: β-arrestin can act as a scaffold for other signaling molecules, initiating a wave of G-protein-independent signaling. This can lead to sustained activation of pathways like ERK, contributing to distinct cellular outcomes compared to G-protein signaling alone.
Role in Immune Cell Trafficking
The primary function of the CCR7/CCL19 axis is to direct the movement of DCs and T cells to and within SLOs, which is fundamental for initiating adaptive immunity.
-
Dendritic Cell Migration: Immature DCs in peripheral tissues capture antigens. Upon activation by pathogens, they mature and upregulate CCR7 expression. This newfound sensitivity to CCL19 and CCL21 allows them to migrate from the tissue, enter lymphatic vessels, and home to the T-cell zone of the draining lymph node. This journey is essential for presenting the captured antigen to naive T cells.
-
T-Cell Homing: Naive T cells continuously circulate between the blood and SLOs in a process of immune surveillance. Their entry into lymph nodes from the blood via high endothelial venules (HEVs) is critically dependent on CCR7. Once inside the lymph node, CCL19 and CCL21 gradients guide their migration within the paracortex, increasing the probability of encountering an antigen-presenting DC.
-
Memory T-Cell Positioning: The CCR7/CCL19 axis also distinguishes between central memory T cells (TCM), which are CCR7-positive and reside in SLOs for rapid reactivation, and effector memory T cells (TEM), which are CCR7-negative and patrol peripheral tissues.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the CCR7/CCL19 axis, compiled from various studies. These values can vary based on the cell type and experimental conditions used.
Table 1: Binding Affinities and Dissociation Constants (Kd)
| Ligand | Receptor/Peptide | Method | Dissociation Constant (Kd) | Source |
|---|---|---|---|---|
| CCL19 | CCR7 (on cells) | Ligand Binding | ~0.2 nM | N/A |
| CCL19 | CCR7 N-terminal peptide (2-30) | NMR | 12 ± 13 µM | |
| CCL19 | CCR7 N-terminal peptide (5-11) | NMR | 200 ± 100 µM |
| Ac-[Nle(72)]CCL-19(8-77) | CCR7 | GTP-γS Binding | KB ~350 nM (Antagonist) | |
Table 2: Functional Responses to CCR7/CCL19 Stimulation
| Cell Type | Assay | Ligand/Concentration | Measured Response | Source |
|---|---|---|---|---|
| T-Cells | Chemotaxis | CCL19 (5 nM) | Strong chemotaxis | |
| Dendritic Cells | Chemotaxis | CCL19 (100 nM) | Effective KD ~100 nM | |
| PBMCs | Chemotaxis | CCL19 (50 ng/ml) | Increased cell migration | |
| Jurkat Cells | Apoptosis | CCL19 | Time-dependent decrease in viability |
| CD8+ T-Cells | IFN-γ Secretion | CCL19 | ~2-fold increase in IFN-γ+ cells | |
Key Experimental Protocols
Protocol 1: Chemotaxis (Transwell) Assay
Principle: This assay quantifies the directed migration of cells through a porous membrane in response to a chemoattractant gradient.
Reagents and Materials:
-
Transwell inserts (e.g., 3.0 to 5.0 µm pore size for lymphocytes)
-
24-well plates
-
CCR7-expressing cells (e.g., mature DCs, T-cell lines)
-
Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)
-
Chemoattractant: Recombinant human CCL19 (PeproTech or similar)
-
Counting solution/method (e.g., Hemocytometer, flow cytometer)
Procedure:
-
Prepare Chemoattractant Gradient: Add 600 µL of assay medium containing the desired concentration of CCL19 (e.g., 50 ng/mL) to the lower chambers of the 24-well plate. Add medium without CCL19 to negative control wells.
-
Cell Preparation: Resuspend CCR7+ cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Loading Cells: Add 100-300 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Place the plate in a humidified incubator at 37°C, 5% CO2 for 90 minutes to 3 hours. Incubation time should be optimized for the specific cell type.
-
Cell Quantification: Carefully remove the Transwell inserts. Count the cells that have migrated into the lower chamber using a hemocytometer or a flow cytometer.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards CCL19 by the number of cells that migrated towards the medium-only control.
Protocol 2: Flow Cytometry for CCR7 Surface Expression
Principle: This protocol uses a fluorescently-labeled monoclonal antibody to detect and quantify the expression of CCR7 on the cell surface.
Reagents and Materials:
-
Cells of interest (e.g., PBMCs, cultured T cells or DCs)
-
FACS Buffer: PBS + 1% BSA
-
Primary Antibody: PE-conjugated anti-human CCR7 mAb (e.g., Clone 150503) or an equivalent for murine studies.
-
Isotype Control: PE-conjugated mouse IgG2a, kappa isotype control.
-
Fixation Buffer (optional): 1% Paraformaldehyde in PBS.
-
5 mL FACS tubes.
Procedure:
-
Cell Preparation: Aliquot up to 0.5 x 10^6 cells per FACS tube.
-
Pellet Cells: Centrifuge at 300-400 x g (approx. 1100 rpm) for 5 minutes. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of cold FACS buffer containing the pre-titrated optimal concentration of anti-CCR7 antibody or the corresponding isotype control.
-
Incubation: Incubate for 30-60 minutes at 4°C in the dark.
-
Wash: Add 2-3 mL of cold FACS buffer and centrifuge as in step 2.
-
Resuspension: Discard the supernatant and resuspend the cells in 300-500 µL of FACS buffer for immediate analysis on a flow cytometer. Alternatively, resuspend in fixation buffer for later analysis (store at 4°C, analyze within 24 hours).
-
Data Acquisition & Analysis: Acquire data on a flow cytometer. Gate on the live cell population and analyze the fluorescence intensity in the appropriate channel (e.g., PE) to determine the percentage of CCR7+ cells and the mean fluorescence intensity (MFI) compared to the isotype control.
Protocol 3: Calcium Mobilization (Flux) Assay
Principle: As CCR7 is a Gq/i-coupled receptor, ligand binding leads to the release of Ca2+ from intracellular stores into the cytoplasm. This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to Ca2+, which can be measured in real-time.
Reagents and Materials:
-
CCR7-expressing cells
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8)
-
Probenecid (optional, an anion-transport inhibitor to improve dye retention in some cell lines).
-
Recombinant human CCL19
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer. For suspension cells, use appropriate V-bottom plates.
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, often containing the fluorescent dye and probenecid in assay buffer.
-
Remove culture medium from the wells and add 100 µL of the dye loading solution.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, 5% CO2, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.
-
Assay Measurement: Place the plate into the fluorescence plate reader set to the correct excitation/emission wavelengths for the dye.
-
Baseline Reading: Record a stable baseline fluorescence for 15-30 seconds.
-
Ligand Injection: The instrument automatically injects a specific volume of the CCL19 solution into the wells to achieve the desired final concentration.
-
Kinetic Reading: Immediately after injection, continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Dose-response curves can be generated by testing a range of CCL19 concentrations to determine the EC50.
Therapeutic Targeting of the CCR7/CCL19 Axis
The central role of this axis in immune cell trafficking makes it an attractive target for drug development.
-
Autoimmunity and Inflammation: Inhibiting the CCR7/CCL19 axis could prevent the migration of pathogenic T cells and DCs to sites of inflammation or lymphoid organs, thereby dampening the immune response. For example, down-regulation of the CCR7/CCL19 axis in the skin is a critical event for clinical remission in psoriasis patients treated with TNF blockers.
-
Cancer Metastasis: Many types of cancer cells, including those from breast cancer and melanoma, can hijack the CCR7/CCL19 pathway to metastasize to lymph nodes. Developing CCR7 antagonists or blocking antibodies could represent a strategy to prevent tumor dissemination.
-
Vaccine Development & Immunotherapy: Conversely, leveraging this axis can enhance immune responses. Using CCL19 as a vaccine adjuvant can improve the recruitment of DCs and T cells to lymph nodes, boosting the generation of antigen-specific immunity. Furthermore, selecting for CCR7+ DCs for use in DC-based cancer vaccines enhances their migration to lymph nodes and subsequent anti-tumor immune responses.
References
- 1. The Multi-Functional Roles of CCR7 in Human Immunology and as a Promising Therapeutic Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention [frontiersin.org]
Methodological & Application
Application Notes: In Vitro Chemotaxis Assay Using CCL21
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The chemokine CCL21, also known as Secondary Lymphoid-tissue Chemokine (SLC), plays a crucial role in directing the migration of various immune cells, including dendritic cells and T-lymphocytes, to secondary lymphoid organs.[1][2][3] It exerts its function by binding to the G-protein coupled receptor (GPCR) CCR7.[1][4] The CCL21/CCR7 axis is not only pivotal for immune surveillance but is also implicated in pathological processes such as inflammation and cancer metastasis, where tumor cells can hijack this pathway to migrate to lymph nodes. Understanding and quantifying cell migration in response to a CCL21 gradient is therefore of significant interest for immunology and oncology research.
This document provides a detailed protocol for performing an in vitro chemotaxis assay using a Boyden chamber system (e.g., Transwell® permeable supports) to measure the migratory response of cells to CCL21.
CCL21/CCR7 Signaling Pathway
Upon binding of CCL21 to its receptor CCR7, a cascade of intracellular signaling events is initiated, leading to cytoskeletal rearrangement and directed cell movement. The binding triggers the activation of G-proteins, which in turn stimulates downstream pathways including the PI3K/AKT and MAPK/ERK pathways. These signaling cascades culminate in actin polymerization and the formation of migratory structures like lamellipodia, driving the cell towards the chemokine source.
Caption: CCL21/CCR7 signaling pathway leading to chemotaxis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Cells: CCR7-expressing cells (e.g., mature dendritic cells, naïve T-cells, or a relevant cancer cell line).
-
Recombinant Human/Murine CCL21: Lyophilized, to be reconstituted in sterile PBS or water.
-
Chemotaxis Chamber: 24-well or 96-well plate with permeable support inserts (e.g., Transwell®). The pore size of the insert membrane is critical and depends on the cell type being used. For leukocytes, a 3.0 µm pore size is often recommended, while larger cells may require 5.0 µm or 8.0 µm pores.
-
Cell Culture Medium: Appropriate for the cell type (e.g., RPMI-1640, DMEM).
-
Serum-Free Medium: For cell starvation and the assay itself.
-
Bovine Serum Albumin (BSA): To be added to the serum-free medium.
-
Calcein-AM or other fluorescent dye: For cell labeling and quantification.
-
Fluorescence Plate Reader or Microscope: For data acquisition.
-
General lab equipment: Pipettes, sterile tubes, incubator, centrifuge, etc.
Experimental Workflow
Caption: Workflow for an in vitro chemotaxis assay.
Detailed Method
-
Cell Preparation:
-
Culture CCR7-expressing cells to a healthy, sub-confluent state.
-
Harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL. It is important to perform the assay in serum-free or low-serum conditions, as serum itself is a potent chemoattractant and can mask the effects of CCL21.
-
(Optional but recommended for fluorescence-based quantification) Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
-
Assay Setup:
-
Prepare serial dilutions of CCL21 in serum-free medium containing 0.1% BSA. A typical concentration range to test is 1-1000 ng/mL.
-
Add the CCL21 dilutions to the lower wells of the chemotaxis plate. Include a negative control with only serum-free medium.
-
Carefully place the permeable support inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will need to be optimized for your specific cell type but is typically between 2 and 6 hours.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the plate.
-
To remove non-migrated cells, gently wipe the inside of the insert with a cotton swab.
-
Fluorescence-based method: If cells were labeled with a fluorescent dye, you can measure the fluorescence of the cells that have migrated through the membrane into the lower well using a fluorescence plate reader.
-
Microscopy-based method: Alternatively, you can fix and stain the migrated cells on the bottom of the insert membrane (e.g., with DAPI or Crystal Violet) and count them using a microscope.
-
Data Presentation
The results of a chemotaxis assay are often expressed as a chemotactic index, which is the fold increase in migration in response to the chemoattractant compared to the spontaneous migration (negative control).
Chemotactic Index = (Number of cells migrating towards CCL21) / (Number of cells migrating towards medium alone)
| CCL21 Concentration (ng/mL) | Mean Migrated Cells (RFU or Count) | Standard Deviation | Chemotactic Index |
| 0 (Control) | 5,000 | 500 | 1.0 |
| 10 | 15,000 | 1,200 | 3.0 |
| 50 | 35,000 | 2,500 | 7.0 |
| 100 | 50,000 | 4,000 | 10.0 |
| 200 | 48,000 | 3,800 | 9.6 |
| 500 | 25,000 | 2,000 | 5.0 |
This is example data and will vary depending on the cell type and experimental conditions.
| Parameter | Dendritic Cells | Naïve T-Cells | Breast Cancer Cells (MDA-MB-231) |
| Optimal CCL21 Conc. | 100-250 ng/mL | 100-500 ng/mL | 50-200 ng/mL |
| Insert Pore Size | 5 µm | 3-5 µm | 8 µm |
| Incubation Time | 3-4 hours | 2-3 hours | 4-6 hours |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background migration | Serum in the assay medium. | Ensure all media used in the assay are serum-free. |
| Insert membrane was damaged. | Handle inserts carefully with forceps. | |
| Low or no migration | Sub-optimal CCL21 concentration. | Perform a dose-response curve to find the optimal concentration. |
| Incorrect pore size for the cell type. | Choose a pore size appropriate for your cells. | |
| Low CCR7 expression on cells. | Confirm CCR7 expression by flow cytometry or western blot. | |
| Incubation time is too short or too long. | Optimize the incubation time for your specific cells. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure a homogenous cell suspension and accurate pipetting. |
| Air bubbles between insert and medium. | Carefully place the insert into the well to avoid trapping air. |
By following this detailed protocol and considering the optimization and troubleshooting tips, researchers can obtain reliable and reproducible data on CCL21-mediated chemotaxis.
References
How to measure CCL19 concentration in tissue samples
Answering the user's request.## Measuring CCL19 Concentration in Tissue Samples: Application Notes and Protocols
Introduction
Chemokine (C-C motif) ligand 19 (CCL19), also known as Macrophage Inflammatory Protein-3 beta (MIP-3β), is a critical chemokine involved in immune surveillance, lymphocyte trafficking, and the development of adaptive immune responses.[1][2] It primarily functions by binding to its receptor, CCR7, which is expressed on various immune cells, including T cells and mature dendritic cells (DCs).[3] This interaction directs the migration of these cells to secondary lymphoid organs, a crucial step for initiating immune responses.[1] Given its role in inflammation, autoimmune diseases, and cancer, accurately quantifying CCL19 levels in tissue samples is essential for both basic research and clinical drug development.
This document provides detailed application notes and protocols for the quantitative and semi-quantitative measurement of CCL19 in tissue samples using three common techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), and Mass Spectrometry (MS).
Part 1: Quantitative Measurement of CCL19 in Tissue Samples
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note: ELISA is a highly sensitive and quantitative method ideal for measuring the total concentration of CCL19 in a tissue homogenate. The sandwich ELISA format is most common, providing high specificity by using two antibodies that bind to different epitopes on the CCL19 protein. This method is suitable for high-throughput analysis and provides absolute concentration values when compared against a standard curve. Proper tissue homogenization and protein extraction are critical for accurate results.
This protocol is a general guideline based on commercially available kits. Always refer to the specific manufacturer's instructions.
A. Tissue Homogenate Preparation
-
Collection: Excise tissue and rinse with ice-cold 1X PBS to remove excess blood.
-
Homogenization: Weigh the tissue and place it in a tube with ice-cold 1X PBS containing protease inhibitors (e.g., 1 mM PMSF). A common ratio is 1g of tissue to 5-10 mL of PBS.
-
Lysis: Homogenize the tissue using a mechanical homogenizer, sonicator, or by performing several freeze-thaw cycles. Keep the sample on ice throughout the process to prevent protein degradation.
-
Centrifugation: Centrifuge the homogenate at 5,000 x g for 5-10 minutes at 4°C.
-
Collection: Carefully collect the supernatant, which contains the soluble proteins. Avoid the pellet and any lipid layer.
-
Storage: Use the homogenate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
B. ELISA Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Create a standard curve by performing serial dilutions of the CCL19 standard.
-
Plate Coating: (If not using a pre-coated plate) Coat a 96-well microplate with 100 µL per well of the capture antibody diluted in PBS. Seal and incubate overnight at room temperature.
-
Washing: Aspirate each well and wash three times with 400 µL of Wash Buffer per well.
-
Blocking: Add 300 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate as in step 3. Add 100 µL of your tissue homogenate samples or standards to the appropriate wells. Cover and incubate for 2 hours at room temperature or as specified.
-
Detection Antibody: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Cover and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate for 20 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add 100 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at room temperature in the dark, monitoring for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader. Wavelength correction at 540 nm or 570 nm is recommended if available.
Method 2: Immunohistochemistry (IHC)
Application Note: IHC is a powerful semi-quantitative technique used to visualize the spatial distribution of CCL19 within the tissue architecture. It allows researchers to identify which cell types are expressing the chemokine (e.g., macrophages, stromal cells). While providing crucial contextual information, quantification is less precise than ELISA and is typically based on scoring staining intensity and the percentage of positive cells. This method is essential for understanding the role of CCL19 in the tissue microenvironment.
This protocol provides a general framework for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 10 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse gently with distilled water.
-
-
Antigen Retrieval:
-
Place slides in a container with an appropriate antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat at 95-100°C for 10-20 minutes. A pressure cooker or microwave can be used.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides with 1X PBS or TBS.
-
-
Staining Procedure:
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply a blocking solution (e.g., 5% normal serum from the same species as the secondary antibody) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Drain blocking solution and apply the primary anti-CCL19 antibody diluted in antibody diluent. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Rinse slides three times with PBS or TBS for 5 minutes each.
-
Secondary Antibody: Apply a biotinylated or HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Detection: If using a biotinylated secondary, apply an avidin-biotin-enzyme complex (ABC) reagent. Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity develops (typically 1-10 minutes).
-
Washing: Rinse gently with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Rinse with running tap water.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear with xylene.
-
Mount with a permanent mounting medium and apply a coverslip.
-
-
Analysis: Examine slides under a microscope. CCL19-positive staining will appear (e.g., brown for DAB) in specific cellular compartments.
Method 3: Mass Spectrometry (MS)
Application Note: Mass spectrometry-based proteomics offers a highly specific and sensitive antibody-independent method for identifying and quantifying CCL19. Techniques like multiple reaction monitoring (MRM-MS) can provide absolute quantification of target peptides from CCL19 after protein digestion. While powerful, this method requires specialized equipment and expertise in sample preparation and data analysis. It is particularly useful for discovery proteomics and for validating findings from antibody-based assays.
This is a generalized workflow for preparing tissue samples for LC-MS/MS analysis.
-
Protein Extraction and Lysis:
-
Tissue is minced and homogenized in a strong lysis buffer (e.g., containing urea or SDC) to solubilize proteins effectively.
-
Sonication or bead beating is used to ensure complete cell disruption.
-
-
Reduction and Alkylation:
-
Proteins are denatured, and disulfide bonds are reduced (e.g., with DTT or TCEP) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.
-
-
Proteolytic Digestion:
-
The protein mixture is digested into smaller peptides using a protease, most commonly trypsin. This is often a two-step process using Lys-C followed by trypsin to improve digestion efficiency.
-
-
Peptide Cleanup:
-
The resulting peptide mixture is desalted and purified using solid-phase extraction (e.g., C18 cartridges) to remove salts and detergents that interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
The cleaned peptide sample is injected into a liquid chromatography (LC) system coupled to a mass spectrometer.
-
Peptides are separated by the LC and then ionized and analyzed by the mass spectrometer.
-
For targeted quantification, the MS is programmed to specifically monitor for precursor and fragment ions unique to CCL19 peptides.
-
-
Data Analysis:
-
Specialized software is used to analyze the MS data, identify the CCL19 peptides, and calculate their abundance relative to an internal standard for absolute quantification.
-
Part 2: Data Presentation
Quantitative data from studies measuring CCL19 in human tissues are summarized below. These tables provide reference values and demonstrate the application of the described methods.
Table 1: CCL19 Protein Levels in Chronic Rhinosinusitis (CRS) Tissues Data obtained by Western Blot analysis.
| Tissue Type | N | CCL19 Protein Level (Median, arbitrary units) | Comparison vs. Control |
| Normal Control | 20 | ~0.25 | - |
| CRS without Nasal Polyps (CRSsNP) | 21 | ~0.75 | P = 0.004 |
| CRS with Nasal Polyps (CRSwNP) | 71 | ~1.25 | P < 0.001 |
| CRSwNP - Edematous Type | - | ~1.75 | P < 0.001 |
| CRSwNP - Fibroinflammatory Type | - | ~0.80 | P = 0.004 |
Table 2: Circulating CCL19 Levels in COVID-19 Patients vs. Healthy Controls Data obtained by ELISA.
| Cohort | CCL19 Level (pg/mL, Median [IQR]) |
| Healthy Controls (n=24) | 104 [84-131] |
| COVID-19 Patients (Cohort 1, n=117) | 185 [139-245] |
| COVID-19 Patients (Cohort 2, n=297) | 161 [121-220] |
Part 3: Visualization of CCL19 Signaling Pathway
The interaction of CCL19 with its receptor CCR7 initiates a signaling cascade that is crucial for immune cell migration and activation. This pathway involves G-protein activation and can also be modulated by β-arrestin.
References
- 1. CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of CCL19 as a Novel Immune-Related Biomarker in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Human CCL19 in T-Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-C motif) ligand 19 (CCL19), also known as Macrophage Inflammatory Protein-3 beta (MIP-3β), is a crucial chemokine involved in the orchestration of adaptive immune responses.[1][2][3][4][5] It is constitutively expressed in secondary lymphoid organs like lymph nodes and the thymus. CCL19 acts as a specific ligand for the C-C chemokine receptor 7 (CCR7), which is highly expressed on naive T-cells, central memory T-cells, and mature dendritic cells. The interaction between CCL19 and CCR7 is fundamental for the homing of T-cells and dendritic cells to secondary lymphoid organs, a critical step for the initiation of the adaptive immune response. Recombinant human CCL19 is a valuable tool for in vitro and in vivo studies aimed at understanding T-cell trafficking, activation, and the overall immune response. These application notes provide detailed protocols for utilizing recombinant human CCL19 in T-cell activation studies.
Product Information: Recombinant Human CCL19
Recombinant human CCL19 is a non-glycosylated protein, typically produced in E. coli, with a molecular mass of approximately 8.8 kDa, consisting of 77 amino acids.
| Parameter | Specification | Source(s) |
| Alternate Names | MIP-3 beta, ELC (EBI1-ligand chemokine), Exodus-3, SCYA19 | |
| Molecular Weight | ~8.8 kDa | |
| Purity | ≥ 95% to ≥ 98% (as determined by SDS-PAGE and HPLC) | |
| Endotoxin Level | < 1.0 EU/µg | |
| Biological Activity | Determined by its ability to chemoattract human T-cells at concentrations of 10.0-50.0 ng/mL. The EC50 is typically in the range of 15-30 nM. | |
| Formulation | Typically supplied as a lyophilized powder from a sterile-filtered solution. | |
| Reconstitution | Reconstitute in sterile water or a recommended buffer to a concentration of 100 µg/mL. Gently pipette along the sides of the vial and allow for complete reconstitution. Do not vortex. | |
| Storage | Store the lyophilized protein at -20°C to -80°C. Upon reconstitution, aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles. Reconstituted protein is generally stable for a week at 2-8°C. For long-term storage, the addition of a carrier protein (e.g., 0.1% BSA or HSA) is recommended. |
Signaling Pathway
The binding of CCL19 to its receptor CCR7 on T-cells initiates a cascade of intracellular signaling events that are crucial for cell migration, survival, and activation. This signaling is primarily mediated through G-protein coupled receptor (GPCR) pathways. Upon ligand binding, CCR7 undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. This, in turn, triggers downstream signaling cascades involving molecules such as mitogen-activated protein kinases (MAPK), leading to cellular responses like chemotaxis, proliferation, and cytokine production.
Caption: CCL19 binds to CCR7, initiating downstream signaling pathways.
Experimental Protocols
T-Cell Chemotaxis Assay
This protocol is designed to measure the directed migration of T-cells in response to a concentration gradient of recombinant human CCL19.
References
- 1. Human CCL19 (MIP-3 beta) Recombinant Protein (300-29B-20UG) [thermofisher.com]
- 2. stemcell.com [stemcell.com]
- 3. CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention [frontiersin.org]
In Vivo Models for Studying CCR7 Ligand Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo models for the investigation of C-C Motif Chemokine Receptor 7 (CCR7) ligand function. Detailed protocols for key experimental models, data presentation guidelines, and visualizations of associated signaling pathways are included to facilitate the study of CCR7 in physiological and pathological contexts, such as immune cell trafficking, inflammation, and autoimmune disease.
Introduction to CCR7 and its Ligands
C-C Motif Chemokine Receptor 7 (CCR7) is a G protein-coupled receptor that plays a pivotal role in the immune system. Its primary function is to direct the migration of various immune cells, including T cells and dendritic cells (DCs), to secondary lymphoid organs where immune responses are initiated.[1][2][3] CCR7 is activated by two specific chemokine ligands: CCL19 (also known as EBI1 ligand chemokine, ELC) and CCL21 (also known as secondary lymphoid tissue chemokine, SLC). While both ligands bind to CCR7, they can elicit distinct signaling responses and have different expression patterns and potencies in vivo.[4][5] Understanding the in vivo function of the CCR7-ligand axis is crucial for developing therapies for autoimmune diseases, cancer, and transplant rejection.
Key In Vivo Models for Studying CCR7 Ligand Function
Several well-established mouse models are instrumental in dissecting the in vivo roles of CCR7 and its ligands.
-
CCR7 Knockout (Ccr7-/-) Mice: These mice lack a functional Ccr7 gene and exhibit profound defects in immune cell trafficking. Lymph nodes of Ccr7-/- mice are devoid of naive T cells and have impaired DC migration. This model is essential for studying the absolute requirement of CCR7 in various immune processes.
-
paucity of lymph node T cells (plt/plt) Mice: These mice have a spontaneous mutation that leads to the absence of CCL19 and CCL21 expression in secondary lymphoid organs. Consequently, plt/plt mice show defects in T cell and DC homing to lymph nodes, providing a model to study the collective function of these CCR7 ligands in lymphoid environments.
-
Collagen-Induced Arthritis (CIA) Model: This is a widely used mouse model for rheumatoid arthritis. Studies using Ccr7-/- mice in this model have demonstrated the critical role of CCR7 in the development of autoimmune arthritis, making it a valuable tool for testing CCR7-targeted therapies.
-
Adoptive T Cell Transfer Models: This technique involves the isolation of specific T cell populations (e.g., wild-type vs. Ccr7-/-), labeling them with fluorescent dyes, and transferring them into recipient mice. This allows for the direct visualization and quantification of T cell migration and homing to various tissues in vivo.
Quantitative Data Presentation
The following tables summarize key quantitative data from in vivo studies investigating CCR7 ligand function.
Table 1: T Cell Motility in Popliteal Lymph Node T Cell Areas
This table presents data on the average velocity and motility coefficient of wild-type (WT) and CCR7-deficient (CCR7-/-) CD4+ T cells within the T cell areas of popliteal lymph nodes in different mouse strains, as determined by intravital two-photon microscopy.
| Donor T Cells | Recipient Mouse | Average Velocity (μm/min) | Motility Coefficient (μm²/min) |
| WT | WT | 11.4 | 71.8 |
| CCR7-/- | WT | 7.6 | 34.1 |
| WT | plt/plt | 7.8 | 30.7 |
Data adapted from Schumann, K., et al. (2006). The Journal of Experimental Medicine.
Table 2: Clinical Scoring of Collagen-Induced Arthritis (CIA)
This table provides a standardized scoring system for assessing the clinical severity of arthritis in the CIA mouse model. The total score per mouse is the sum of the scores for each of the four paws.
| Score | Description |
| 0 | Normal paw, no signs of inflammation or redness. |
| 1 | Mild redness and swelling in one or two toes/digits. |
| 2 | Moderate erythema and swelling of the footpad, ankle, or three or more toes. |
| 3 | Severe redness and swelling of the entire paw. |
| 4 | Ankylosed paw and toes, with reduced swelling and deformation. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1, using type II collagen.
Materials:
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles (27-30 gauge)
-
Male DBA/1 mice (8-12 weeks old)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve CII in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the CII solution with an equal volume of CFA. Emulsify by drawing the mixture into and out of a glass syringe until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of CII.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of CII (2 mg/mL) with an equal volume of IFA.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring and Scoring:
-
Beginning on day 21, monitor the mice 2-3 times per week for signs of arthritis.
-
Score the clinical severity of arthritis for each paw based on the criteria in Table 2.
-
Adoptive Transfer of T Lymphocytes
This protocol details the isolation, labeling, and transfer of T cells to study their migration in vivo.
Materials:
-
Donor mice (e.g., WT and Ccr7-/- on the same background)
-
Recipient mice
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fluorescent dyes for cell labeling (e.g., CFSE, CellTracker™ Red CMTPX)
-
CD4+ or CD8+ T cell isolation kit (magnetic bead-based)
-
Syringes and needles (27-30 gauge)
Procedure:
-
T Cell Isolation:
-
Harvest spleens and lymph nodes from donor mice.
-
Prepare single-cell suspensions.
-
Isolate CD4+ or CD8+ T cells using a negative selection magnetic sorting kit according to the manufacturer's instructions.
-
-
Fluorescent Labeling:
-
Resuspend the isolated T cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add the fluorescent dye (e.g., CFSE to a final concentration of 5 µM) and incubate at 37°C for 15 minutes.
-
Quench the labeling reaction by adding 5 volumes of ice-cold cell culture medium.
-
Wash the cells three times with cold medium.
-
-
Adoptive Transfer:
-
Resuspend the labeled T cells in sterile PBS at the desired concentration (e.g., 5-10 x 10^6 cells in 100-200 µL).
-
Inject the cell suspension intravenously (i.v.) into the tail vein of recipient mice.
-
-
Analysis:
-
At desired time points after transfer (e.g., 24, 48 hours), harvest tissues of interest (e.g., lymph nodes, spleen, peripheral tissues).
-
Prepare single-cell suspensions and analyze the presence of fluorescently labeled cells by flow cytometry.
-
Intravital Two-Photon Microscopy of Lymph Nodes
This protocol provides a general workflow for imaging T cell motility within the lymph nodes of a live, anesthetized mouse.
Materials:
-
Mouse with fluorescently labeled T cells (from adoptive transfer)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps)
-
Two-photon microscope with a tunable laser
-
Physiological saline
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Surgically expose a peripheral lymph node (e.g., the popliteal lymph node).
-
Immobilize the mouse on a heated stage to maintain body temperature.
-
Continuously superfuse the exposed lymph node with warm physiological saline.
-
-
Microscopy Setup:
-
Position the mouse on the microscope stage.
-
Use the two-photon laser to excite the fluorescently labeled T cells (e.g., ~800-900 nm for GFP/CFSE).
-
-
Image Acquisition:
-
Acquire time-lapse image stacks (4D imaging) of the T cell area within the lymph node. Typically, stacks are acquired every 15-30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Use imaging analysis software (e.g., Imaris, Volocity) to track the movement of individual T cells in 3D space over time.
-
Calculate parameters such as average velocity, displacement, and motility coefficient.
-
Signaling Pathways and Experimental Workflows
CCR7 Signaling Pathway
The binding of CCL19 and CCL21 to CCR7 initiates intracellular signaling cascades that regulate cell migration, survival, and activation. While both ligands activate G protein-dependent pathways, they show biased signaling, particularly in the recruitment of β-arrestin.
Caption: CCR7 signaling cascade initiated by CCL19 and CCL21.
Experimental Workflow for Adoptive T Cell Transfer and Analysis
The following diagram outlines the key steps in an adoptive T cell transfer experiment designed to compare the in vivo migration of wild-type and CCR7-deficient T cells.
Caption: Workflow for adoptive T cell transfer experiments.
References
- 1. 006621 - CCR7- Strain Details [jax.org]
- 2. Ccr7 C-C motif chemokine receptor 7 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. New Insights of CCR7 Signaling in Dendritic Cell Migration and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differing activities of homeostatic chemokines CCL19, CCL21, and CXCL12 in lymphocyte and dendritic cell recruitment and lymphoid neogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased Signaling of CCL21 and CCL19 Does Not Rely on N-Terminal Differences, but Markedly on the Chemokine Core Domains and Extracellular Loop 2 of CCR7 - PMC [pmc.ncbi.nlm.nih.gov]
Application of CCR7 Antagonists in Blocking Cell Migration: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 7 (CCR7) and its ligands, CCL19 and CCL21, play a pivotal role in directing the migration of various cell types, including immune cells and cancer cells.[1][2] In normal physiology, the CCR7/ligand axis is crucial for the homing of T cells and dendritic cells to secondary lymphoid organs, a fundamental process in the initiation of adaptive immune responses.[1] However, this signaling pathway can be hijacked by cancer cells to facilitate their metastasis to lymph nodes, which is often a critical step in tumor progression and is associated with a poor prognosis.[1][3] Consequently, antagonizing the CCR7 signaling pathway has emerged as a promising therapeutic strategy to inhibit cancer cell migration and metastasis. Furthermore, dysregulated CCR7-mediated cell migration is implicated in various autoimmune and inflammatory diseases, making CCR7 antagonists a subject of interest in these therapeutic areas as well.
This document provides detailed application notes and protocols for researchers interested in utilizing CCR7 antagonists to block cell migration. It includes an overview of the CCR7 signaling pathway, a summary of various types of CCR7 antagonists, and detailed protocols for in vitro and in vivo experimental models to assess their efficacy.
CCR7 Signaling Pathway
Upon binding of its ligands, CCL19 or CCL21, CCR7, a G-protein coupled receptor (GPCR), undergoes a conformational change that triggers several downstream signaling cascades. These pathways ultimately lead to cytoskeletal rearrangements, changes in cell adhesion, and directed cell movement. Key signaling pathways activated by CCR7 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Rho family of small GTPases.
Figure 1: Simplified CCR7 Signaling Pathway.
CCR7 Antagonists
A variety of antagonists targeting CCR7 have been developed, including small molecules, antibodies, and peptides. These antagonists function by blocking the binding of CCL19 and CCL21 to CCR7, thereby inhibiting the downstream signaling pathways that mediate cell migration.
| Antagonist Type | Name | Target | IC50 / KD | Reference(s) |
| Small Molecule | CCR7 antagonist 1 (30c) | CCR7 | 0.43 µM (IC50) | |
| Cmp2105 | CCR7 (allosteric) | 35 nM (IC50, binding), 7.3 µM (IC50, β-arrestin) | ||
| Navarixin | CCR7 (allosteric) | 33.9 µM (IC50, β-arrestin) | ||
| Cosalane | CCR7 | 2.43 µM (IC50) | ||
| Antibody | IgG4(6RG11) | CCR7 | 40 nM (KD) | |
| IgG4(72C7) | CCR7 | 50 nM (KD) | ||
| CAP-100 | CCR7 | Not specified | ||
| Peptide | TC6 | CCR7 | 175.8 µM (IC50 vs CCL19), 255.7 µM (IC50 vs CCL21) | |
| TC6-D3 | CCR7 | Not specified |
Experimental Protocols
In Vitro Cell Migration Assays
1. Transwell Migration (Chemotaxis) Assay
This assay is a widely used method to assess the chemotactic response of cells to a chemoattractant gradient.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size for cancer cells)
-
24-well plates
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with reduced serum (e.g., 0.5-1% FBS)
-
Recombinant human/mouse CCL19 or CCL21
-
CCR7 antagonist of choice
-
Cells expressing CCR7 (e.g., cancer cell lines, immune cells)
-
Calcein-AM or Crystal Violet for cell staining and quantification
-
Plate reader or microscope
Protocol:
-
Cell Preparation: Culture CCR7-expressing cells to 70-80% confluency. The day before the assay, replace the culture medium with a reduced serum medium. On the day of the assay, harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Treatment (Optional): Pre-incubate the cell suspension with the CCR7 antagonist at various concentrations for 1-2 hours at 37°C.
-
Assay Setup:
-
Add 600 µL of reduced serum medium containing the chemoattractant (e.g., 100 ng/mL CCL19 or CCL21) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension (with or without antagonist) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically for each cell type.
-
Quantification:
-
Crystal Violet Staining: Carefully remove the non-migrated cells from the top of the insert membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes and stain with 0.5% crystal violet for 20 minutes. Wash the inserts with PBS and allow them to air dry. Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm using a plate reader.
-
Calcein-AM Staining: Alternatively, label the cells with Calcein-AM before the assay. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
References
Application Notes: CRISPR/Cas9-Mediated Knockout of CCR7 for Functional Studies
Introduction
The C-C chemokine receptor 7 (CCR7) is a G protein-coupled receptor that plays a pivotal role in the immune system and in cancer biology.[1][2][3] Its primary function is to direct the migration of immune cells, such as T cells and dendritic cells, to secondary lymphoid organs where immune responses are initiated.[1][4] The ligands for CCR7 are the chemokines CCL19 and CCL21. The interaction between CCR7 and its ligands triggers a cascade of intracellular signaling pathways that regulate cell migration, adhesion, and survival. Given its central role in immune cell trafficking and its involvement in cancer metastasis, CCR7 is a significant target for functional studies and therapeutic development. The CRISPR/Cas9 system offers a powerful tool for creating precise gene knockouts, enabling researchers to investigate the functional consequences of CCR7 ablation in various cell types. These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of CCR7 and subsequent functional analyses.
CCR7 Signaling Pathways
CCR7 signaling is initiated by the binding of its ligands, CCL19 or CCL21. This binding induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of G protein subunits triggers multiple downstream signaling cascades, including the PI3K/Akt, MAPK, and RhoA pathways, which collectively orchestrate cellular responses such as chemotaxis, survival, and cytoskeletal rearrangement.
Experimental Protocols
The following protocols provide a framework for the successful knockout of CCR7 and the subsequent functional analysis of the edited cells.
Protocol 1: sgRNA Design and Validation
Effective gene knockout starts with the design of highly specific and efficient single guide RNAs (sgRNAs).
1.1. sgRNA Design:
-
Utilize online design tools such as CRISPOR or the Broad Institute's GPP sgRNA Designer.
-
Input the coding sequence (CDS) of the target gene (CCR7).
-
Select sgRNAs that target early exons to maximize the probability of generating a loss-of-function mutation.
-
Choose multiple sgRNA sequences with high on-target scores and low off-target scores to minimize unintended edits. It is recommended to order at least two gRNA constructs per gene to increase the chances of a successful knockout. Using two gRNAs targeting sequences in close proximity can significantly increase the indel rate.
1.2. sgRNA Cloning:
-
Synthesize the designed sgRNA sequences as DNA oligonucleotides.
-
Clone the oligonucleotides into a suitable sgRNA expression vector. Many vectors also co-express Cas9, providing an "all-in-one" system.
1.3. sgRNA Validation (Optional but Recommended):
-
Transfect a cell line with the sgRNA/Cas9 plasmids.
-
After 48-72 hours, harvest genomic DNA.
-
Amplify the target region by PCR.
-
Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing to detect insertions and deletions (indels), which indicate cutting efficiency.
Protocol 2: CRISPR/Cas9 Delivery
The choice of delivery method depends on the cell type being targeted. Lentiviral transduction is highly efficient for a wide range of cells, including primary cells and hard-to-transfect lines.
2.1. Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA/Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus if necessary.
2.2. Lentiviral Transduction:
-
Plate the target cells at an appropriate density.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (to enhance transduction efficiency).
-
Incubate for 24-48 hours.
-
Replace the virus-containing medium with fresh medium.
-
Select for transduced cells using the appropriate antibiotic or by sorting for a fluorescent marker if present on the vector.
Protocol 3: Validation of CCR7 Knockout
It is crucial to validate the knockout at both the genomic and protein levels.
3.1. Genomic Validation:
-
Isolate genomic DNA from the selected cell population.
-
PCR amplify the region of the CCR7 gene targeted by the sgRNA.
-
Analyze the PCR products by Sanger sequencing to confirm the presence of indels.
3.2. Protein Level Validation:
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific for CCR7. A successful knockout will show a significant reduction or complete absence of the CCR7 protein band.
-
Flow Cytometry: Stain the cells with a fluorescently labeled antibody against CCR7. Analyze the cells by flow cytometry to quantify the percentage of cells that no longer express CCR7 on their surface.
Protocol 4: Functional Assays
Once the CCR7 knockout is confirmed, various functional assays can be performed to assess the impact of its absence.
4.1. Cell Migration Assay (Transwell Assay):
-
Seed the CCR7 knockout and control cells in the upper chamber of a Transwell insert.
-
Add a chemoattractant (CCL19 or CCL21) to the lower chamber.
-
Incubate for a suitable period (e.g., 2-4 hours).
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining and counting the cells on the underside of the insert or by using a fluorescent dye and measuring the fluorescence in the lower chamber.
4.2. Cell Invasion Assay:
-
This assay is similar to the migration assay, but the Transwell insert is coated with a layer of Matrigel to mimic the extracellular matrix.
-
This assay assesses the ability of cells to degrade the matrix and invade, a key process in cancer metastasis.
4.3. Adhesion Assay:
-
Coat a 96-well plate with an appropriate substrate (e.g., fibronectin or ICAM-1).
-
Seed the CCR7 knockout and control cells in the wells.
-
Allow the cells to adhere for a specific time.
-
Wash away non-adherent cells.
-
Quantify the number of adherent cells, for example, by using a crystal violet staining assay.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from functional assays comparing wild-type (WT) and CCR7 knockout (KO) cells.
| Assay | Cell Type | Wild-Type (WT) | CCR7 Knockout (KO) | Fold Change (KO vs. WT) |
| Migration towards CCL21 (100 ng/mL) | T Cells | 50,000 migrated cells | 5,000 migrated cells | 0.1 |
| Invasion towards CCL21 (100 ng/mL) | Breast Cancer Cells | 25,000 invaded cells | 2,500 invaded cells | 0.1 |
| Adhesion to ICAM-1 | Dendritic Cells | 80% adherent cells | 40% adherent cells | 0.5 |
| In vivo tumor growth | Oral Squamous Carcinoma Cells | 1500 mm³ tumor volume | 500 mm³ tumor volume | 0.33 |
Note: The data presented in this table are for illustrative purposes and will vary depending on the specific cell type and experimental conditions. A study on oral squamous cell carcinoma showed that CCR7 gene knockout can significantly inhibit tumor growth.
Conclusion
The CRISPR/Cas9 system provides a robust and efficient method for knocking out CCR7 to study its function in various biological contexts. The protocols outlined above offer a comprehensive guide for researchers to successfully generate CCR7 knockout cell lines and perform subsequent functional analyses. Careful design of sgRNAs, efficient delivery of CRISPR/Cas9 components, and thorough validation of the knockout are critical for obtaining reliable and reproducible results. The functional assays described will enable a deeper understanding of the role of CCR7 in immune cell trafficking, cancer progression, and other physiological and pathological processes.
References
- 1. The Multi-Functional Roles of CCR7 in Human Immunology and as a Promising Therapeutic Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR7: roles in cancer cell dissemination, migration and metastasis formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Multi-Functional Roles of CCR7 in Human Immunology and as a Promising Therapeutic Target for Cancer Therapeutics [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Biased Signaling of CCR7 Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the biased signaling of C-C chemokine receptor 7 (CCR7) ligands. Understanding the differential activation of downstream signaling pathways by CCR7 ligands, such as CCL19 and CCL21, is crucial for the development of targeted therapeutics in immunology and oncology.
Introduction to CCR7 Biased Signaling
C-C chemokine receptor 7 (CCR7) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking, particularly the homing of T cells and dendritic cells to secondary lymphoid organs[1][2][3]. It is activated by two endogenous chemokines, CCL19 and CCL21[4][5]. While both ligands stimulate CCR7, they can induce distinct downstream signaling cascades, a phenomenon known as biased agonism or functional selectivity. This biased signaling can manifest as preferential activation of G protein-dependent pathways over β-arrestin-mediated pathways, or differential engagement of G protein subtypes. For instance, studies have shown that CCL19 is more potent at inducing β-arrestin recruitment and receptor internalization compared to CCL21, while both ligands can activate Gαi proteins. The cellular context, including the expression levels of signaling components, can also influence the observed bias. The study of CCR7 biased signaling is therefore essential for deciphering the complex biology of this receptor and for designing drugs that selectively modulate desired cellular responses.
Key Signaling Pathways
The primary signaling pathways initiated by CCR7 activation include G protein-mediated and β-arrestin-mediated pathways.
-
G Protein-Mediated Signaling: Upon ligand binding, CCR7 couples to heterotrimeric G proteins, predominantly of the Gαi subfamily. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the dissociation of the Gβγ subunits, which can activate downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These events ultimately regulate cellular processes such as chemotaxis and cell survival. CCR7 has also been shown to couple to other G protein subtypes, including Gαq and Gα12/13, in a cell-type-dependent manner.
-
β-Arrestin-Mediated Signaling: Ligand-induced phosphorylation of CCR7 by G protein-coupled receptor kinases (GRKs) promotes the recruitment of β-arrestins (β-arrestin 1 and 2). β-arrestins play a crucial role in receptor desensitization and internalization. Beyond this classical role, β-arrestins can also act as signal transducers by scaffolding other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. The recruitment of β-arrestin is a key pathway to investigate for biased signaling, with studies showing that CCL19 is a more potent inducer of β-arrestin recruitment to CCR7 than CCL21.
Diagram of CCR7 Signaling Pathways
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Biased signaling of G protein-coupled receptors - From a chemokine receptor CCR7 perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemokine Receptor CCR7 Uses Distinct Signaling Modules With Biased Functionality to Regulate Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arrestin 3 Mediates Endocytosis of CCR7 Following Ligation of CCL19 but not CCL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Measurement of CCL19 and CCL21 mRNA Levels using Real-Time PCR
Audience: This document is intended for researchers, scientists, and drug development professionals involved in immunology, oncology, and inflammation research who require a reliable method for quantifying the mRNA expression of the chemokines CCL19 and CCL21.
Introduction
Chemokine (C-C motif) ligand 19 (CCL19) and 21 (CCL21) are crucial signaling molecules predominantly expressed in secondary lymphoid tissues.[1] They are the specific ligands for the C-C chemokine receptor 7 (CCR7), which is expressed on various immune cells, including T cells and dendritic cells (DCs), as well as on some cancer cells.[1][2] The CCL19/CCL21-CCR7 axis is fundamental for directing the migration and homing of these cells to lymph nodes, a process essential for initiating adaptive immune responses.[2]
Structurally, CCL21 is distinct from CCL19 as it possesses an extended C-terminal tail of 32 amino acids.[1] While both chemokines bind to CCR7, they can induce differential signaling patterns, a phenomenon known as ligand bias. For instance, CCL19 is a more potent inducer of G-protein signaling and β-arrestin-2 recruitment, which leads to receptor internalization. In contrast, CCL21 has been shown to cause a stronger phosphorylation of ERK and a more significant calcium flux. Given their roles in immune cell trafficking and activation, the expression levels of CCL19 and CCL21 are of significant interest in various physiological and pathological conditions, including inflammation, autoimmune diseases, and cancer metastasis.
Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring mRNA levels, making it the gold standard for quantifying the gene expression of CCL19 and CCL21. This application note provides a detailed protocol for the quantification of CCL19 and CCL21 mRNA from biological samples.
Signaling Pathway of CCL19 and CCL21 via CCR7
The interaction of CCL19 and CCL21 with their receptor CCR7 initiates a cascade of intracellular signaling events. Although they share a receptor, they exhibit biased agonism, leading to distinct downstream effects.
Experimental Workflow
The overall workflow for quantifying CCL19 and CCL21 mRNA involves several key steps, from sample preparation to data analysis. A standardized process is critical for obtaining reproducible and reliable results.
Protocol: Measurement of CCL19 & CCL21 mRNA
This protocol outlines the steps for sample preparation, RNA extraction, reverse transcription, and qPCR analysis.
I. Materials and Reagents
-
RNA Isolation: RNeasy Mini Kit (Qiagen) or TRIzol Reagent (Invitrogen).
-
Reverse Transcription: High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) or similar.
-
qPCR: SYBR Green Master Mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems) or TaqMan probes and master mix.
-
Primers: Gene-specific primers for CCL19, CCL21, and a reference gene (e.g., ACTB, GAPDH).
-
Plastics: Nuclease-free pipette tips, microcentrifuge tubes, and qPCR plates/tubes.
-
Equipment: Microcentrifuge, spectrophotometer (e.g., NanoDrop), thermal cycler, and a real-time PCR detection system.
II. Step-by-Step Methodology
Step 1: Total RNA Isolation
-
Collect cells or tissues and immediately process or snap-freeze in liquid nitrogen and store at -80°C.
-
Isolate total RNA using a column-based method like the RNeasy Mini Kit or a phenol-chloroform extraction method like TRIzol, following the manufacturer's instructions.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
(Optional) Assess RNA integrity using gel electrophoresis or a Bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.
Step 2: Reverse Transcription (cDNA Synthesis)
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Assemble the reaction mix according to the manufacturer's protocol, typically including RNA template, random primers or oligo(dT)s, dNTPs, reverse transcriptase, and reaction buffer.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Store the resulting cDNA at -20°C until use.
Step 3: Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix. A typical 20 µL reaction is outlined in the table below. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Volume (µL) | Final Concentration |
| SYBR Green Master Mix (2x) | 10.0 | 1x |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| cDNA Template (~50 ng) | 2.0 | 1-100 ng |
| Nuclease-free water | 6.4 | - |
| Total Volume | 20.0 |
-
Aliquot the master mix into qPCR plate wells or tubes.
-
Add the cDNA template to the respective wells. Include no-template controls (NTC) for each primer set to check for contamination.
-
Seal the plate, centrifuge briefly to collect contents at the bottom, and place it in the real-time PCR instrument.
-
Set up the thermal cycling program. A standard three-step protocol is as follows:
| Stage | Temperature (°C) | Time | Cycles |
| Polymerase Activation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute | |
| Melt Curve Analysis | 60-95 | (Instrument default) | 1 |
-
Run the qPCR program. Ensure that a melt curve analysis is performed at the end of the run (for SYBR Green chemistry) to verify the specificity of the amplified product.
Primer Sequences and Validation
The selection and validation of primers are critical for a successful qPCR experiment. The table below lists published primer sequences for human and mouse CCL19 and CCL21. It is essential to validate primer efficiency and specificity in your own experimental system.
| Gene | Species | Forward Primer (5' → 3') | Reverse Primer (5' → 3') | Annealing Temp (°C) | Reference |
| CCL19 | Human | CGTGAGGAACTTCCACTACCTTC | GTCTCTGGATGATGCGTTCTACC | 60 | |
| CCL21 | Human | GCTCCTGGCTGTGATTCG | GGTTCAGGGTTCAAGATTGC | - | |
| CCL19 | Mouse | TGTGTTCACCACACTAAGGGG | CCTTTGTTCTTGGCAGAAGACT | 58 | |
| Ccl21-Ser | Mouse | ATCCCGGCAATCCTGTTCTC | GGGGCTTTGTTTCCCTGGG | 58 | |
| ACTB | Mouse | GACGGCCAGGTCATCACTATTG | CCACAGGATTCCATACCCAAGA | 57 |
Note: Annealing temperatures may require optimization.
Data Analysis and Presentation
Relative Quantification (ΔΔCt Method) The most common method for analyzing qPCR data is the comparative Ct (ΔΔCt) method, which calculates the relative change in gene expression of a target gene normalized to a reference gene.
-
Calculate ΔCt: For each sample, subtract the Ct value of the reference gene from the Ct value of the target gene (CCL19 or CCL21).
-
ΔCt = Ct(target) - Ct(reference)
-
-
Calculate ΔΔCt: For each experimental sample, subtract the ΔCt of the control/calibrator sample from the ΔCt of the experimental sample.
-
ΔΔCt = ΔCt(experimental) - ΔCt(control)
-
-
Calculate Fold Change: The fold change in expression is calculated as 2-ΔΔCt.
Data Presentation Quantitative results should be summarized in a clear and structured table.
Table 1: Example Raw Ct Values
| Sample ID | Treatment | Target Gene | Ct Value |
| 1 | Control | GAPDH | 18.5 |
| 2 | Control | CCL19 | 25.2 |
| 3 | Control | CCL21 | 28.1 |
| 4 | Treated | GAPDH | 18.7 |
| 5 | Treated | CCL19 | 22.9 |
| 6 | Treated | CCL21 | 29.5 |
Table 2: Calculated Relative Expression of CCL19
| Sample | Ct (CCL19) | Ct (GAPDH) | ΔCt (Ct_CCL19 - Ct_GAPDH) | ΔΔCt (ΔCt_Sample - ΔCt_Control) | Fold Change (2-ΔΔCt) |
| Control | 25.2 | 18.5 | 6.7 | 0.0 | 1.0 |
| Treated | 22.9 | 18.7 | 4.2 | -2.5 | 5.7 |
These tables clearly demonstrate the steps from raw data to the final fold change, allowing for easy interpretation and comparison of results. The data indicate that in this example, the treatment induced a 5.7-fold increase in CCL19 mRNA expression compared to the control.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CCL21 Concentration for T-Cell Migration Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize CCL21 concentration for T-cell migration assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for CCL21 in a T-cell migration assay?
A1: The optimal concentration of CCL21 can vary depending on the T-cell subset (naïve vs. activated), cell source (primary cells vs. cell lines), and the specific assay system. Based on published literature, a common starting range for CCL21 is between 10 ng/mL and 1000 ng/mL. Some studies have used concentrations as high as 5 µg/mL.[1] A typical physiological concentration used in in-vitro studies is around 100 nM.[2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q2: How long should I incubate the T-cells for the migration assay?
A2: The incubation time for T-cell migration assays typically ranges from 1 to 4 hours at 37°C.[3] A significant portion of migration often occurs within the first hour.[3] The optimal time can depend on the T-cell type and the CCL21 concentration used. It is advisable to perform a time-course experiment (e.g., 1, 2, and 4 hours) to determine the peak migration time for your cells.
Q3: What pore size is recommended for the transwell insert for T-cell migration?
A3: For lymphocyte migration, a pore size of 3 µm or 5 µm is generally recommended. The choice of pore size is critical: it should be large enough to allow active migration but small enough to prevent passive movement of cells. For primary CD4+ T-cells, a 5.0 µm pore size has been shown to be optimal, while for Jurkat cells (a T-lymphocyte cell line), an 8.0 µm pore size may yield better results.
Q4: Should I use serum in the migration medium?
A4: It is generally recommended to perform T-cell migration assays in serum-free or low-serum (e.g., 2% BSA) medium. Serum contains various chemokines and growth factors that can induce non-specific migration (chemokinesis) and increase background, masking the specific chemotactic effect of CCL21. If cells require serum for viability, it is advisable to serum-starve them for 12-24 hours before the assay.
Troubleshooting Guide
This guide addresses common issues encountered during T-cell migration assays with CCL21.
| Problem | Possible Cause | Recommended Solution |
| High background migration in the negative control (no CCL21) | 1. Presence of chemoattractants in the medium (e.g., serum).2. Pore size of the transwell insert is too large.3. Cell seeding density is too high, leading to "spillover".4. Cells are overly motile or activated. | 1. Use serum-free medium for the assay. Consider serum-starving the cells for 12-24 hours prior to the experiment.2. Select an appropriate pore size (typically 3-5 µm for lymphocytes) that prevents passive cell passage.3. Optimize the cell seeding density. Perform a titration to find a density that allows for quantifiable migration without overcrowding.4. Ensure consistent cell handling and culture conditions to maintain a basal state of motility. |
| No or low T-cell migration towards CCL21 | 1. Suboptimal CCL21 concentration.2. Low or no expression of the CCR7 receptor on T-cells.3. Incorrect incubation time.4. Inactive CCL21 reagent.5. Inappropriate pore size of the transwell insert. | 1. Perform a dose-response curve with a wide range of CCL21 concentrations (e.g., 10, 100, 500, 1000 ng/mL) to find the optimal concentration.2. Verify CCR7 expression on your T-cell population using flow cytometry.3. Optimize the incubation time by testing several time points (e.g., 1, 2, 4 hours).4. Use a fresh or properly stored stock of CCL21. Test the activity of a new lot of chemokine.5. Ensure the pore size is not too small, which would physically inhibit cell migration. |
| Inconsistent results between replicate wells | 1. Inaccurate cell counting and seeding.2. Uneven distribution of cells in the upper chamber.3. Bubbles trapped under the transwell insert.4. Temperature or CO2 fluctuations in the incubator. | 1. Ensure accurate cell counting using a hemocytometer or automated cell counter. Mix the cell suspension thoroughly before seeding.2. Gently mix the cell suspension before adding it to each well to ensure a homogenous distribution.3. Carefully inspect for and remove any bubbles between the insert and the medium in the lower well.4. Ensure the incubator is properly calibrated and provides a stable environment. |
| Bell-shaped dose-response curve | This is a common phenomenon in chemotaxis assays. At very high concentrations of chemoattractant, receptor saturation and desensitization can occur, leading to reduced migration. | This is an expected result and helps to identify the optimal concentration range. The peak of the curve represents the optimal CCL21 concentration for inducing T-cell migration in your specific assay. |
Experimental Protocols
T-Cell Migration Assay Protocol (Transwell System)
This protocol provides a general framework for assessing T-cell migration towards CCL21.
Materials:
-
T-cells (primary or cell line)
-
Recombinant Human or Mouse CCL21
-
RPMI-1640 medium
-
Bovine Serum Albumin (BSA)
-
24-well transwell plate with 3 µm or 5 µm pore size inserts
-
Reagents for cell quantification (e.g., Calcein-AM, MTT, or flow cytometry counting beads)
Procedure:
-
Cell Preparation:
-
Culture T-cells to the desired density. For primary T-cells, they may need to be activated beforehand depending on the experimental goal.
-
Prior to the assay, wash the cells with serum-free RPMI-1640.
-
Resuspend the cells in migration medium (RPMI-1640 with 0.5% BSA) at a concentration of 5-10 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of CCL21 in migration medium in the lower wells of the 24-well plate (e.g., 0, 10, 50, 100, 200, 500, 1000 ng/mL). Typically, 600 µL of medium is added to the lower chamber.
-
Add 100 µL of the T-cell suspension (containing 0.5-1 x 10^6 cells) to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-4 hours.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using one of the following methods:
-
Flow Cytometry: Add a known number of counting beads to the cell suspension from the lower chamber and acquire the sample on a flow cytometer. This allows for precise quantification of migrated cells.
-
MTT Assay: Add MTT reagent to the lower chamber, incubate, and then measure the absorbance to determine the relative number of viable cells.
-
Fluorescence-based Assay: Pre-label the T-cells with a fluorescent dye like Calcein-AM before the assay. After migration, measure the fluorescence in the lower well using a plate reader.
-
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated in the presence of CCL21 by the number of cells that migrated in the absence of CCL21 (negative control).
-
Data Presentation
Table 1: Recommended CCL21 Concentration Range for T-Cell Migration Assays
| CCL21 Concentration | Unit | Notes | Reference |
| 10 - 1000 | ng/mL | A broad range for initial dose-response experiments. | |
| 100 | nM | A commonly used physiological concentration. | |
| 1 - 5 | µg/mL | Higher concentrations have been used in some studies with T-cells from CLL patients. | |
| 50 - 200 | ng/mL | Effective range observed in studies with bladder cancer cells, which may be a starting point for some T-cell lines. |
Table 2: Key Parameters for T-Cell Migration Assay Optimization
| Parameter | Recommended Range/Value | Considerations |
| Cell Density | 0.5 - 2 x 10^6 cells/insert | Optimize to avoid overcrowding and ensure sufficient cell numbers for detection. |
| Incubation Time | 1 - 4 hours | Perform a time-course to find the optimal window for migration. |
| Pore Size | 3 µm or 5 µm | 5 µm is often optimal for primary T-cells. |
| Medium | Serum-free or low BSA | Minimize non-specific migration (chemokinesis). |
Visualizations
CCL21/CCR7 Signaling Pathway
The migration of T-cells towards a CCL21 gradient is primarily mediated by the chemokine receptor CCR7. The binding of CCL21 to CCR7, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This leads to the activation of pathways involving phospholipase Cγ1 (PLCγ1) and ERK1/2, which are crucial for the activation of β1 integrins. Integrin activation is essential for T-cell adhesion and migration on extracellular matrix components like fibronectin.
Caption: CCL21/CCR7 signaling cascade leading to T-cell migration.
Experimental Workflow for T-Cell Migration Assay
The following diagram outlines the key steps in performing a transwell-based T-cell migration assay to optimize CCL21 concentration.
Caption: Workflow for optimizing CCL21 in a T-cell migration assay.
References
Technical Support Center: CCL19 ELISA Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during CCL19 ELISA experiments, with a focus on addressing low signal problems.
Low Signal Troubleshooting Guide
A weak or no signal is a common issue in ELISA experiments. This guide provides a systematic approach to identifying and resolving the root cause of low signal in your CCL19 ELISA.
Q1: My CCL19 ELISA is showing a very weak or no signal. What are the possible causes and how can I fix it?
There are several potential reasons for a low or absent signal in your ELISA. These can be broadly categorized into issues with reagents, the experimental protocol, or the antibodies.
Troubleshooting Workflow for Low Signal
The following diagram outlines a systematic approach to troubleshooting low signal in your CCL19 ELISA.
Caption: A flowchart for systematically troubleshooting low signal issues in an ELISA experiment.
Frequently Asked Questions (FAQs)
Reagent and Sample Issues
Q2: Could my reagents be the cause of the low signal?
Yes, reagent-related issues are a frequent cause of weak or no signal.[1] Here are some key points to check:
-
Reagent Preparation: Ensure all reagents were prepared correctly and according to the protocol. Double-check dilution calculations.[2]
-
Reagent Storage: Verify that all kit components have been stored at the recommended temperatures. Improper storage can lead to degradation of critical reagents.[3]
-
Reagent Expiration: Do not use reagents that have passed their expiration date.[2]
-
Standard Degradation: If you observe a signal in your sample wells but not in your standard curve, the standard may have degraded. Use a fresh vial of the standard.[4]
-
Substrate Inactivity: The substrate solution should be clear and colorless before use. If it has changed color, it may be contaminated or inactive and should be replaced.
Q3: My samples are not generating a signal, but the standard curve looks fine. What could be the problem?
If the standard curve is working, the issue likely lies with your samples.
-
Low Analyte Concentration: The concentration of CCL19 in your samples may be below the detection limit of the assay. Consider concentrating your samples or using a more sensitive ELISA kit if available.
-
Sample Matrix Effects: The sample diluent should ideally match the matrix of your samples. If the sample matrix interferes with the assay, it can lead to a low signal.
-
Improper Sample Handling: Ensure that samples were collected and stored correctly to prevent degradation of CCL19. Avoid multiple freeze-thaw cycles.
Protocol and Procedural Issues
Q4: I followed the protocol, but the signal is still low. What procedural steps should I double-check?
Even small deviations in the protocol can significantly impact the results.
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Insufficient incubation can lead to incomplete binding.
-
Washing Steps: Inadequate washing can result in high background, but overly aggressive washing can lead to the removal of bound antibodies or antigen, resulting in a weak signal. Ensure you are following the recommended washing procedure.
-
Reagent Addition Order: Adding reagents in the incorrect order can completely inhibit the reaction.
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect reagent concentrations and sample volumes. Ensure your pipettes are calibrated and use proper pipetting techniques.
Q5: How can I optimize my washing protocol to improve the signal-to-noise ratio?
A thorough washing procedure is crucial for reliable ELISA results.
-
Number of Washes: Typically, 3-5 washes are recommended between steps.
-
Wash Buffer Volume: Ensure each well is completely filled with wash buffer during each wash step.
-
Aspiration: After each wash, ensure all the wash buffer is completely removed from the wells by inverting the plate and tapping it on absorbent paper.
-
Soaking Time: Some protocols may recommend a brief soaking period during each wash to help reduce background noise.
Antibody-Related Issues
Q6: Can the antibodies be the reason for a weak signal?
Yes, the performance of the capture and detection antibodies is critical for a strong signal.
-
Suboptimal Antibody Concentration: The concentrations of the capture or detection antibodies may be too low. It may be necessary to perform an antibody titration to determine the optimal concentrations.
-
Inefficient Antibody Pair: For a sandwich ELISA, the capture and detection antibodies must recognize different epitopes on the CCL19 molecule. If they compete for the same or overlapping epitopes, the signal will be weak.
-
Low Affinity Antibodies: The antibodies used may have a low affinity for the target protein. In this case, sourcing alternative antibodies may be necessary.
Quantitative Data for CCL19 ELISA Kits
The following tables summarize the typical assay ranges and sensitivities for commercially available Human and Mouse CCL19 ELISA kits. This data can help you determine if your sample concentrations are within the expected detection limits of a particular kit.
Table 1: Human CCL19 ELISA Kit Comparison
| Manufacturer/Kit Name | Assay Range (pg/mL) | Sensitivity (pg/mL) | Sample Types |
| Invitrogen | 2.05 - 500 | 2 | Serum, Plasma, Cell Culture Supernatants |
| Sigma-Aldrich | 2.05 - 500 | 2 | Serum, Plasma, Cell Culture Supernatants, Urine |
| R&D Systems QuicKit | 7.8 - 500 | 0.695 | Cell Culture Supernatants, Serum, Plasma |
| Aviva Systems Biology | 15.6 - 1000 | Not Specified | Not Specified |
| Boster Bio | Not Specified | < 10 | Cell Culture Supernatants, Cell Lysates, Serum, Plasma |
Data compiled from publicly available datasheets. Please refer to the specific kit manual for the most accurate information.
Table 2: Mouse CCL19 ELISA Kit Comparison
| Manufacturer/Kit Name | Assay Range (pg/mL) | Sensitivity (pg/mL) | Sample Types |
| R&D Systems DuoSet | 15.6 - 1000 | Not Specified | Cell Culture Supernatants, Serum, Plasma |
| Sigma-Aldrich | 4.1 - 1000 | 5 | Serum, Plasma, Cell Culture Supernatants |
| Abcam | 4.69 - 300 | 1.2 | Serum, Plasma, Cell Culture Supernatants |
| Boster Bio PicoKine | 15.6 - 1000 | < 10 | Cell Culture Supernatants, Cell Lysates, Serum, Plasma |
Data compiled from publicly available datasheets. Please refer to the specific kit manual for the most accurate information.
Experimental Protocols
Detailed ELISA Washing Protocol
A proper washing technique is critical to remove unbound reagents and reduce background noise.
-
Preparation: Prepare the wash buffer according to the kit instructions. Deionized or distilled water should be used for dilution.
-
Aspiration: At the end of each incubation step, aspirate the liquid from all wells. An automated plate washer or a multichannel pipette can be used.
-
Washing: Immediately fill each well with the recommended volume of wash buffer (typically 250-300 µL).
-
Soaking (Optional): Allow the wash buffer to soak in the wells for a short period (e.g., 30 seconds) as recommended by the protocol.
-
Repeat: Repeat the aspiration and washing steps for the number of times specified in the protocol (usually 3-5 times).
-
Final Aspiration: After the last wash, ensure all residual wash buffer is removed by inverting the plate and tapping it firmly on a clean paper towel.
Standard Preparation and Dilution Protocol
Accurate preparation of the standard curve is essential for quantitative results.
-
Reconstitution: If the standard is lyophilized, briefly centrifuge the vial to collect the powder at the bottom. Reconstitute with the specified volume of standard diluent provided in the kit.
-
Incubation: Allow the reconstituted standard to sit at room temperature for the time recommended in the protocol (e.g., 10 minutes) to ensure complete solubilization. Mix gently.
-
Serial Dilution: Prepare a series of dilutions from the stock standard to create the standard curve. Use the standard diluent for all dilutions.
-
Label a set of tubes for each dilution point.
-
Pipette the standard diluent into each tube.
-
Transfer the appropriate volume of the concentrated standard to the first tube, mix well, and then transfer a volume from this tube to the next, and so on, to create a dilution series.
-
Always use a fresh pipette tip for each transfer.
-
Antibody Titration Protocol (Checkerboard Assay)
To determine the optimal concentrations of capture and detection antibodies, a checkerboard titration is recommended.
-
Coat the Plate: Prepare serial dilutions of the capture antibody in coating buffer. Coat different rows of a 96-well plate with different concentrations of the capture antibody.
-
Block the Plate: After incubation and washing, block the plate as per the standard protocol.
-
Add Antigen: Add a constant, saturating concentration of the CCL19 antigen to all wells.
-
Add Detection Antibody: Prepare serial dilutions of the detection antibody. Add these different concentrations to the columns of the plate.
-
Complete the ELISA: Proceed with the remaining ELISA steps (addition of enzyme conjugate, substrate, and stop solution).
-
Analyze the Results: The optimal combination of capture and detection antibody concentrations will be the one that gives the highest signal-to-noise ratio.
References
Preventing degradation of recombinant CCL21 in cell culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the degradation of recombinant CCL21 in cell culture experiments, ensuring reliable and reproducible results.
Quick Start: Best Practices for Handling Recombinant CCL21
To minimize degradation and ensure the biological activity of your recombinant CCL21, follow these best practices.
| Parameter | Recommendation | Rationale |
| Reconstitution | Reconstitute lyophilized protein in sterile, endotoxin-free water or PBS to a concentration of at least 100 µg/mL. | Concentrated stocks are generally more stable. Using recommended sterile buffers minimizes contamination. |
| Aliquoting | After reconstitution, immediately aliquot the stock solution into single-use volumes. | Crucial to prevent repeated freeze-thaw cycles , which can denature the protein and lead to aggregation and degradation. |
| Storage | Store stock solutions at -20°C or -80°C. Avoid storing in frost-free freezers. | Stable storage temperature is critical. Frost-free cycles can cause temperature fluctuations, mimicking freeze-thaw events. |
| Use in Culture | When adding to cell culture, gently mix by swirling. Avoid vigorous vortexing. | Excessive shear stress can damage the protein structure. |
| Carrier Protein | For long-term storage of dilute solutions, consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA). | BSA can help stabilize the protein and prevent it from adhering to the surface of storage vials. Note: Check if BSA will interfere with downstream applications. |
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Q1: I am observing lower-than-expected chemotactic activity with my CCL21.
This is a common issue that can arise from a loss of protein concentration or a reduction in biological activity due to degradation or improper handling.
Possible Causes and Solutions:
-
Proteolytic Degradation:
-
Problem: Your cell culture may contain proteases that cleave CCL21. The primary cleavage event for CCL21 is the removal of its C-terminal tail by proteases like plasmin or those secreted by dendritic cells[1][2][3]. While this truncated form can be more potent in soluble chemotaxis assays, the loss of the C-terminus prevents its crucial interaction with glycosaminoglycans (GAGs) on cell surfaces, which is important for creating chemotactic gradients[1][4].
-
Solution:
-
Add Protease Inhibitors: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail.
-
Use Serum-Free Media: If your experiment allows, switch to a serum-free or reduced-serum medium, as serum is a major source of proteases.
-
Minimize Incubation Time: Reduce the time the protein is exposed to the cell culture environment to the minimum required for your assay.
-
-
-
Loss of Activity from Improper Handling:
-
Problem: Repeated freeze-thaw cycles or improper storage may have denatured the protein.
-
Solution: Always aliquot stock solutions after reconstitution. Use a fresh aliquot for each experiment. Ensure your freezer maintains a stable temperature.
-
-
Suboptimal Assay Conditions:
-
Problem: The pH or temperature of your assay buffer may not be optimal for CCL21 activity.
-
Solution: Ensure your assay buffer is maintained at a physiological pH (7.2-7.4). Perform assays at 37°C for optimal cell response.
-
Troubleshooting Workflow:
Use the following workflow to diagnose the cause of low activity.
Q2: My Western Blot for CCL21 shows multiple bands or a band at a lower molecular weight (~8 kDa).
This is a strong indicator of proteolytic cleavage.
Properties of Full-Length vs. Truncated CCL21
| Feature | Full-Length CCL21 | C-Terminally Truncated CCL21 |
| Molecular Weight | ~12 kDa | ~8 kDa |
| Structure | Contains core chemokine domain and a long, positively charged C-terminal tail. | Lacks the C-terminal tail. |
| GAG Binding | High affinity; allows for immobilization on cell surfaces and extracellular matrix. | No affinity for GAGs; exists as a soluble chemokine. |
| CCR7 Signaling | Active, but its activity can be modulated by its C-terminus. | Remains fully functional and can be a more potent chemoattractant in soluble assays. |
Recommended Actions:
-
Confirm Cleavage: Run a control experiment by incubating your recombinant CCL21 in your specific cell culture medium (with and without cells) for the duration of your experiment. Analyze the samples by Western Blot to see if the lower molecular weight band appears.
-
Inhibit Proteases: As described in Q1, add a broad-spectrum protease inhibitor cocktail to your culture medium to prevent this cleavage.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of CCL21 degradation in cell culture? A: The most well-documented modification is not complete degradation, but rather proteolytic cleavage of the C-terminal tail. This is often mediated by proteases like plasmin or enzymes secreted by cells (e.g., dendritic cells) present in the culture. This cleavage converts the full-length, GAG-binding form of CCL21 into a soluble, truncated form.
Q: What is the function of the CCL21 C-terminal tail? A: The C-terminal tail is rich in positively charged amino acids, giving it a high affinity for negatively charged GAGs like heparan sulfate on cell surfaces and in the extracellular matrix. This interaction is critical for immobilizing CCL21, creating the stable chemokine gradients necessary to guide migrating cells, such as T-cells and dendritic cells, to lymph nodes.
Q: Is the truncated form of CCL21 inactive? A: No. The truncated form, often called "tailless CCL21," lacks the ability to bind to GAGs but is still a potent agonist for its receptor, CCR7. In fact, in soluble chemotaxis assays, it can be more active than the full-length version. However, in a biological system where gradient formation is key, the inability to bind to the matrix is a significant functional change.
Q: How does CCL21 signal through its receptor, CCR7? A: CCL21 is a ligand for the G-protein coupled receptor (GPCR) CCR7. Upon binding, CCR7 activates intracellular Gαi proteins, which leads to a cascade of downstream signaling events, including the activation of phosphoinositide 3-kinase (PI3K) and the mobilization of intracellular calcium. This signaling pathway ultimately results in actin polymerization and cytoskeletal rearrangements, driving directed cell migration (chemotaxis).
Experimental Protocols
Protocol 1: Western Blot for CCL21 Integrity
This protocol allows for the visualization of CCL21 and its potential degradation products.
-
Sample Preparation:
-
Collect cell culture supernatants. If desired, concentrate the supernatant using a centrifugal filter unit (e.g., 3 kDa MWCO) to increase protein detection sensitivity.
-
Measure total protein concentration of cell lysates or supernatants using a BCA assay.
-
Mix 20-30 µg of total protein with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 15% or 4-20% gradient Tris-Glycine polyacrylamide gel.
-
Include a lane with recombinant CCL21 standard (not exposed to cell culture) as a control for the expected molecular weight (~12 kDa).
-
Run the gel at 120-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CCL21 overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Analyze the bands: a single band at ~12 kDa indicates intact protein, while an additional band at ~8 kDa suggests C-terminal cleavage.
-
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This assay measures the functional ability of CCL21 to induce cell migration.
-
Cell Preparation:
-
Use cells that express CCR7 (e.g., activated T cells, mature dendritic cells, or a CCR7-transfected cell line).
-
Starve the cells in serum-free medium for 2-4 hours prior to the assay to reduce background migration.
-
Resuspend the cells in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Use a chemotaxis chamber (e.g., a 96-well plate with a 5 µm pore size polycarbonate membrane insert).
-
Add your CCL21 dilutions (and a negative control with assay medium only) to the lower wells of the chamber.
-
Carefully place the membrane insert into the wells.
-
Add 50-100 µL of the cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal time will depend on the cell type.
-
-
Quantification:
-
Remove the insert and wipe off the cells remaining on the top side of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated to the bottom side of the membrane (e.g., with a Diff-Quik stain or DAPI).
-
Count the migrated cells in several fields of view under a microscope.
-
Alternatively, a fluorescent dye (like Calcein-AM) can be used to pre-label the cells, and migration can be quantified by reading the fluorescence of the cells that have migrated into the bottom well.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of CCL21. A bell-shaped curve is typical for chemokine-induced migration. Calculate the EC₅₀ value to determine the potency of your CCL21.
-
References
- 1. Structural Features of an Extended C-Terminal Tail Modulate the Function of the Chemokine CCL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-terminal peptide of CCL21 drastically augments CCL21 activity through the dendritic cell lymph node homing receptor CCR7 by interaction with the receptor N-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCL21 - Wikipedia [en.wikipedia.org]
Technical Support Center: Anti-CCR7 (CD197) Staining for Flow Cytometry
This guide provides troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of anti-CCR7 antibodies in flow cytometry experiments.
Troubleshooting Guide: Step-by-Step Solutions for Non-Specific Binding
High background or non-specific staining can obscure true CCR7-positive populations. Follow this workflow to diagnose and resolve common issues.
Caption: A step-by-step workflow to diagnose and resolve non-specific anti-CCR7 antibody staining.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific binding with my anti-CCR7 antibody?
A: Non-specific binding in flow cytometry is often multifactorial. The primary causes include:
-
Fc Receptor (FcR) Binding: The Fc portion of the antibody can bind to Fc receptors (like CD16 and CD32) that are highly expressed on monocytes, macrophages, B cells, and NK cells.[1][2][3] This is a major source of false-positive signals.
-
Excess Antibody Concentration: Using too much antibody saturates specific binding sites and increases low-affinity, non-specific interactions.[4][5] Antibody titration is essential to find the optimal concentration.
-
Dead Cells: Dead cells have compromised membranes, causing them to non-specifically absorb antibodies and exhibit higher autofluorescence.
-
Temperature Effects: CCR7 is a seven-transmembrane receptor, and its epitope availability can be highly dependent on temperature. Staining at suboptimal temperatures can lead to poor signal-to-noise.
Q2: Why is my isotype control showing a high signal, and is it the best negative control?
A: A high signal in your isotype control indicates non-specific binding, often due to Fc receptor interactions or issues with the fluorochrome conjugate. While isotype controls can help diagnose these issues, they are not recommended for setting positive gates. A Fluorescence Minus One (FMO) control is the preferred method for accurate gating. The FMO control contains all antibodies in your panel except the anti-CCR7 antibody, thereby accounting for background fluorescence and spectral spillover from all other fluorochromes into the CCR7 channel.
Q3: How can I specifically reduce the high background I see on my monocyte population?
A: Monocytes and macrophages are notorious for high non-specific staining due to their abundant expression of Fc receptors. The most effective solution is to implement an Fc blocking step before adding your primary antibodies. This involves pre-incubating your cells with a reagent that saturates the Fc receptors.
| Reagent Type | Description | Species Application |
| Anti-CD16/CD32 mAb | A monoclonal antibody (e.g., clone 2.4G2) that specifically blocks mouse FcγRII/III. | Mouse |
| Commercial Fc Block | Optimized cocktails of antibodies or proteins for blocking. Available for human, mouse, and other species. | Human, Mouse, etc. |
| Normal Serum | Serum from the same species as the primary antibody (e.g., normal mouse serum for a mouse anti-human antibody). | Human, Mouse, etc. |
| Purified IgG | Excess purified immunoglobulin G can also saturate Fc receptors. | General |
Q4: Does staining temperature really matter for a surface marker like CCR7?
A: Yes, absolutely. CCR7 staining is known to be exceptionally temperature-dependent. The conformation and availability of the antibody's epitope on this multi-pass transmembrane protein can change with temperature.
-
Staining at 4°C or on ice: May result in weak or no signal with some antibody clones.
-
Staining at Room Temperature (~21°C) or 37°C: Often significantly improves the staining intensity and separation of CCR7-positive and negative populations. However, staining at 37°C can also increase cell death, especially in fragile samples like cryopreserved PBMCs, so a viability dye is critical. It is recommended to test different temperatures to find the optimal condition for your specific clone and cell type.
Q5: How do I properly titrate my anti-CCR7 antibody to reduce non-specific binding?
A: Titration determines the optimal antibody concentration that provides the brightest signal on positive cells with the lowest background on negative cells (the best signal-to-noise ratio). Using the manufacturer's recommended volume is often not optimal and can lead to excess antibody, which is a primary cause of non-specific binding.
| Example Titration Data for Anti-CCR7-PE | |||||
| Antibody Amount (µL per 10⁶ cells) | 2.0 µL | 1.0 µL | 0.5 µL | 0.25 µL | 0.125 µL |
| MFI of CCR7+ (Positive) | 85,000 | 84,500 | 83,000 | 65,000 | 35,000 |
| MFI of CCR7- (Negative) | 1,500 | 900 | 550 | 450 | 400 |
| Stain Index (SI) | 56.7 | 93.9 | 150.9 | 144.4 | 87.5 |
Stain Index (SI) = (MFI Positive - MFI Negative) / (2 x Standard Deviation of Negative). A higher SI indicates better resolution. In this example, 0.5 µL is the optimal amount.
Experimental Protocols
Protocol 1: Optimized Staining of Human PBMCs for CCR7
-
Cell Preparation: Start with 1x10⁶ viable PBMCs in a 12x75 mm flow cytometry tube.
-
Viability Staining: Resuspend cells in 100 µL of PBS and add a fixable viability dye. Incubate for 20 minutes at room temperature, protected from light. Wash cells with 2 mL of FACS buffer (PBS + 2% FBS).
-
Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer. Add 5 µL of a commercial human Fc block reagent (or an equivalent). Incubate for 10-15 minutes at room temperature.
-
Surface Staining: Without washing, add the pre-titrated amount of anti-human CCR7 antibody and other surface markers directly to the cells.
-
Incubation: Incubate for 30 minutes at room temperature (~21°C), protected from light. Note: This temperature is a good starting point; optimization may be required.
-
Wash: Add 2 mL of FACS buffer, centrifuge at 400 x g for 5 minutes, and discard the supernatant. Repeat the wash step.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer and acquire on the flow cytometer. Ensure to gate on live, single cells for analysis.
Protocol 2: Antibody Titration
-
Prepare Cells: Prepare at least six tubes, each with 1x10⁶ cells of a sample known to express CCR7 (e.g., PBMCs).
-
Serial Dilution: Prepare a two-fold serial dilution of your anti-CCR7 antibody in FACS buffer. A typical range to test would be from 2x the manufacturer's recommendation down to 1/8th or 1/16th.
-
Staining: Add a constant volume (e.g., 50 µL) of each antibody dilution to a tube of cells. Include one tube with no antibody as a negative control.
-
Incubate & Wash: Follow the incubation and wash steps as described in Protocol 1.
-
Acquire & Analyze: Acquire all samples using identical cytometer settings. Calculate the Stain Index (SI) for each concentration to determine the optimal titer that gives the best resolution between positive and negative populations.
CCR7 Signaling Pathway Overview
Understanding the biology of CCR7 can provide context for its expression and regulation. CCR7 is a G protein-coupled receptor that binds to the chemokines CCL19 and CCL21. This interaction is crucial for the migration of T cells and dendritic cells to secondary lymphoid organs.
References
Technical Support Center: Enhancing T-Cell Responsiveness to CCL19
Welcome to the technical support center for T-cell experimentation. This guide provides troubleshooting advice and answers to frequently asked questions regarding the improvement of T-cell responsiveness to the chemokine CCL19 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which CCL19 induces T-cell migration?
A1: T-cell migration in response to CCL19 is primarily mediated by the interaction between CCL19 and its receptor, C-C chemokine receptor 7 (CCR7), expressed on the surface of T-cells.[1][2] Upon binding, this interaction triggers a downstream signaling cascade that leads to cytoskeletal rearrangement and directed cell movement. A key pathway involves the activation of ERK5 and the upregulation of KLF-2, which in turn results in the expression of EDG-1 (also known as S1P1), a receptor involved in T-cell egress from lymph nodes.[1][2] CCL19 is particularly effective at inducing CCR7 phosphorylation and internalization, which is a critical step in receptor desensitization and sustained migration.[3]
Figure 1: Simplified CCL19/CCR7 signaling pathway in T-cells.
Q2: My T-cells are not migrating towards CCL19. What are the common reasons?
A2: Several factors could be responsible for a lack of T-cell migration:
-
Low CCR7 Expression: The responsiveness of T-cells to CCL19 is directly dependent on the surface expression of its receptor, CCR7. Naïve and central memory T-cells typically express high levels of CCR7, whereas effector memory T-cells may have lower or no expression. The process of isolating T-cells can sometimes lead to the internalization of chemokine receptors.
-
Inactive Chemokine: The CCL19 protein may have lost its bioactivity due to improper storage or handling. It's crucial to test the activity of your CCL19 stock.
-
Suboptimal Assay Conditions: Factors such as incorrect pore size of the transwell insert, inappropriate cell density, or the presence of interfering substances in the media (like serum) can inhibit migration.
-
Cell Health: The overall health and viability of the T-cells are critical. Murine T-cells, for instance, may require supplements like 2-mercaptoethanol (2-ME) in the culture medium to maintain viability and responsiveness.
Q3: What is the optimal concentration of CCL19 for an in vitro migration assay?
A3: The optimal concentration of CCL19 can vary depending on the T-cell source and specific experimental setup. However, most in vitro studies use concentrations ranging from 50 to 100 ng/mL. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions. One study noted that for a human T-cell line, 40 nM CCL19 was used for stimulation. Another report selected 5 µg/mL of CCL19 for assays with T-cells from CLL patients.
Q4: How does the activation state of T-cells influence their responsiveness to CCL19?
A4: The activation state significantly impacts a T-cell's migratory capacity. While naïve T-cells express CCR7 and migrate towards CCL19, T-cell activation can modulate this response. Co-stimulation through molecules like CD28 can enhance T-cell migration. Conversely, prolonged or repeated stimulation can lead to activation-induced cell death (AICD), a process that can be enhanced by the presence of CCL19. Furthermore, upon activation, T-cells can differentiate into subsets with varying CCR7 expression, thereby altering their migratory patterns.
Q5: What is the difference between chemotaxis and chemokinesis in the context of CCL19-induced migration?
A5: Chemotaxis is directional cell movement along a chemical gradient, whereas chemokinesis is an increase in random, non-directional cell motility in response to a chemical stimulus. While CCL19 is considered a potent chemoattractant, studies using live-cell microscopy have shown that for T-cells, CCL19 primarily induces a "biased random walk" that is largely driven by chemokinesis rather than true chemotaxis. This enhanced random motility is thought to optimize the T-cell's ability to scan antigen-presenting cells within lymphoid tissues. Standard endpoint assays like the Transwell assay measure the net movement of cells to a chemokine source, which can be a result of both chemotaxis and chemokinesis.
Troubleshooting Guide
Problem: Low or no T-cell migration observed in a Transwell assay.
Figure 2: Troubleshooting logic for low T-cell migration.
| Possible Cause | Recommended Solution | Expected Outcome |
| 1. Low CCR7 Surface Expression | a. Rest Cells: After isolation, rest T-cells in complete media at 37°C for at least 3-4 hours. This allows for the re-expression of surface receptors that may have been internalized. b. Cell Subset Selection: If possible, enrich for naïve (CD45RA+ CCR7+) or central memory (CD45RO+ CCR7+) T-cell populations, which have higher baseline CCR7 expression. c. Verify Expression: Confirm CCR7 surface expression via flow cytometry immediately before starting the migration assay. | Increased migration towards CCL19. Flow cytometry shows a distinct CCR7-positive population. |
| 2. Inactive CCL19 Chemokine | a. Aliquot and Store Properly: Store CCL19 at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. b. Positive Control: Test the CCL19 stock on a cell line known to express functional CCR7 (e.g., CCR7-transfected Jurkat cells) to confirm its bioactivity. c. Purchase New Stock: If bioactivity is low or absent, obtain a new vial of CCL19 from a reliable supplier. | The positive control cell line shows robust migration, confirming chemokine activity. |
| 3. Suboptimal Assay Conditions | a. Optimize Pore Size: For T-cells, Transwell inserts with a 3 µm or 5 µm pore size are generally recommended. b. Use Serum-Free Media: Serum contains various chemoattractants that can cause high background migration and mask the specific response to CCL19. It is best to use serum-free media (e.g., RPMI + 0.1-0.5% BSA). c. Optimize Cell Density: A common starting point is 5 x 10^5 cells per well in a 24-well Transwell plate. d. Perform Dose-Response: Determine the peak migratory concentration of CCL19 for your specific T-cells by testing a range of concentrations. | A clear bell-shaped dose-response curve is observed, with minimal migration in the no-chemokine control well. |
| 4. Synergistic Chemokine Effects | a. Combine Chemokines: Some studies have shown that combining CCL19 with other chemokines, such as CXCL9 or CXCL10, can synergistically enhance T-cell recruitment. | A significant increase in the migration index compared to CCL19 alone. |
Quantitative Data Summary
Table 1: Examples of CCL19 Concentrations and Effects in in vitro Assays
| Cell Type | CCL19 Concentration | Assay Type | Observed Effect | Reference |
| Murine T-cells | 50-100 ng/mL | Transwell | Recommended starting range for chemotaxis. | |
| Human T-cell line (HuT78) | 40 nM | Western Blot | Increased phosphorylation of ERK5. | |
| Human CD4+ & CD8+ T-cells | Not specified | Transwell | Synergistic increase in migration when combined with CXCL9 or CXCL10. | |
| T-cells from CLL patients | 5 µg/mL | Transwell | Optimal concentration for migration assay. | |
| PBMCs from HBV patients | Not specified | In vitro stimulation | Enhanced frequencies of IFN-γ+ CD8+ T-cells by approximately twofold. |
Key Experimental Protocols
Protocol: Standard in vitro T-Cell Migration (Transwell) Assay
This protocol provides a general framework for assessing T-cell migration towards CCL19. Optimization of cell number, chemokine concentration, and incubation time is recommended.
Figure 3: General workflow for a T-cell Transwell migration assay.
Materials:
-
Isolated primary T-cells or T-cell line
-
Recombinant CCL19
-
Assay Medium: RPMI-1640 + 0.1-0.5% BSA (serum-free)
-
24-well Transwell plate with 3 µm or 5 µm pore size polycarbonate membrane inserts
-
Flow cytometer and counting beads
-
37°C, 5% CO2 incubator
Procedure:
-
Cell Preparation:
-
Isolate T-cells using your preferred method (e.g., negative magnetic selection).
-
Resuspend cells in complete culture medium and rest them for 3-4 hours at 37°C to allow for receptor re-expression.
-
After resting, wash the cells twice with serum-free Assay Medium to remove any residual serum components.
-
Resuspend the final cell pellet in Assay Medium at a concentration of 5 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of CCL19 in Assay Medium. Include a "no chemokine" negative control. A typical concentration range to test is 10-500 ng/mL.
-
Add 600 µL of the CCL19 dilutions (or control medium) to the lower wells of the 24-well plate.
-
Carefully place the Transwell inserts into each well, avoiding air bubbles under the membrane.
-
Add 100 µL of the prepared cell suspension (containing 5 x 10^5 cells) to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours. The optimal time may vary and should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
To quantify the migrated cells in the lower chamber, resuspend the 600 µL volume thoroughly.
-
Transfer the cell suspension to flow cytometry tubes.
-
Add a known number of counting beads to each tube.
-
Acquire events on a flow cytometer and calculate the absolute number of migrated cells by comparing cell counts to bead counts.
-
-
Data Analysis:
-
Calculate the Migration Index for each condition: (Number of cells migrating to chemokine) / (Number of cells migrating to medium alone).
-
Plot the Migration Index against the CCL19 concentration to visualize the dose-response.
-
References
- 1. CCR7/CCL19 Controls Expression of EDG-1 in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR7/CCL19 controls expression of EDG-1 in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention [frontiersin.org]
Troubleshooting poor dendritic cell migration towards CCL21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor dendritic cell (DC) migration towards the chemokine CCL21.
Frequently Asked Questions (FAQs)
Q1: What is the role of the CCL21/CCR7 axis in dendritic cell migration?
A1: The CCL21/CCR7 chemokine axis is crucial for the adaptive immune response, guiding mature dendritic cells from peripheral tissues to secondary lymphoid organs, such as lymph nodes.[1][2][3] Dendritic cells upregulate the chemokine receptor CCR7 upon maturation.[4][5] In the lymph nodes, stromal cells express the CCR7 ligands CCL21 and CCL19, creating a chemical gradient that attracts the CCR7-expressing DCs. This migration is essential for DCs to present antigens to naïve T-cells, thereby initiating a targeted immune response.
Q2: What is the difference between CCL21 and CCL19 in inducing DC migration?
A2: Both CCL21 and CCL19 are ligands for the CCR7 receptor and are involved in guiding DC migration. However, they have distinct roles. CCL21 is considered a more potent directional cue for DC migration in a 3D environment. It is often immobilized on the extracellular matrix and lymphatic endothelium, providing a haptotactic gradient for migrating cells. CCL19, on the other hand, primarily exists in a soluble form and is thought to be more involved in receptor internalization and desensitization, as well as influencing cell motility within the lymph node.
Q3: What are the key signaling pathways activated by CCL21 binding to CCR7?
A3: Upon CCL21 binding, CCR7, a G-protein-coupled receptor, activates several downstream signaling cascades that are essential for chemotaxis. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the MAPK pathway, and the Phospholipase C (PLC)/calcium mobilization pathway. These pathways collectively regulate cytoskeletal rearrangements, cell adhesion, and polarization, which are all necessary for directed cell movement.
Troubleshooting Guide: Poor Dendritic Cell Migration
This guide addresses common issues encountered during in vitro DC migration assays, such as the transwell assay.
Problem 1: Dendritic cells show high CCR7 expression by flow cytometry but fail to migrate towards a CCL21 gradient.
-
Potential Cause 1: Immature or improperly matured dendritic cells.
-
Explanation: While DCs may upregulate CCR7 during maturation, the receptor may not be functionally coupled to downstream signaling pathways. Maturation induced by some stimuli may not be sufficient to render the DCs migratory.
-
Solution: Ensure a robust maturation protocol. The inclusion of Prostaglandin E2 (PGE2) in the maturation cocktail has been shown to be critical for coupling CCR7 to signaling modules that enable migration, such as those involving calcium mobilization, without necessarily increasing CCR7 surface expression.
-
-
Potential Cause 2: Suboptimal CCL21 concentration.
-
Explanation: The concentration of CCL21 used in the lower chamber of the transwell assay is critical. If the concentration is too low, the gradient will be too shallow to induce migration. If it is too high, it can lead to receptor saturation and desensitization, inhibiting chemotaxis.
-
Solution: Perform a dose-response experiment to determine the optimal CCL21 concentration for your specific DC type and experimental setup. A typical starting range for CCL21 is 100-500 ng/mL.
-
-
Potential Cause 3: Issues with the transwell assay setup.
-
Explanation: Technical issues with the assay itself can lead to poor migration. This includes using a transwell membrane with an inappropriate pore size, an insufficient incubation time, or incorrect cell density.
-
Solution:
-
Pore Size: For DCs, a pore size of 5 µm or 8 µm is generally recommended.
-
Incubation Time: Allow sufficient time for migration. A typical incubation period is 2-4 hours, but this may need optimization.
-
Cell Density: Seeding too many cells can clog the pores, while too few cells will result in a low signal. A common starting density is 1 x 10^5 to 5 x 10^5 cells per insert.
-
-
-
Potential Cause 4: Poor cell viability.
-
Explanation: Dendritic cells, particularly those derived from monocytes, can be sensitive to culture conditions. Poor viability will naturally lead to a lack of migration.
-
Solution: Check cell viability using a method like Trypan Blue exclusion or a viability stain for flow cytometry before and after the migration assay. Ensure optimal culture conditions throughout the differentiation and maturation process.
-
Problem 2: High background migration in control wells (no CCL21).
-
Potential Cause 1: Spontaneous migration (chemokinesis).
-
Explanation: Mature DCs can exhibit random, non-directional migration. This is known as chemokinesis and can be exacerbated by certain maturation stimuli.
-
Solution: While some basal migration is normal, excessive chemokinesis can mask the chemotactic effect of CCL21. Ensure that your negative control contains the same medium as the upper chamber. If chemokinesis is high, re-evaluate your DC maturation protocol.
-
-
Potential Cause 2: Presence of chemoattractants in the medium.
-
Explanation: Components in the serum or other media supplements can have chemoattractant properties, leading to background migration.
-
Solution: Use serum-free media or a reduced serum concentration in your migration assay. It is also important to wash the cells and resuspend them in fresh, serum-free medium before adding them to the transwell insert.
-
-
Potential Cause 3: Cells falling through the pores.
-
Explanation: If the pore size of the transwell membrane is too large relative to the cell size, cells may passively fall into the lower chamber.
-
Solution: While 5 µm and 8 µm are standard for DCs, if you suspect this is an issue, consider testing a smaller pore size, such as 3 µm, although this may restrict active migration.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for DC migration assays. These are starting points and may require optimization for your specific experimental conditions.
Table 1: Recommended Parameters for Transwell Migration Assay
| Parameter | Recommended Range | Notes |
| CCL21 Concentration | 100 - 500 ng/mL | A dose-response curve is highly recommended to find the optimal concentration. |
| Cell Seeding Density | 1 x 10^5 - 5 x 10^5 cells/insert | Dependent on the transwell insert size. Overcrowding can inhibit migration. |
| Transwell Pore Size | 5 µm or 8 µm | 3 µm may be used but could be restrictive for larger DCs. |
| Incubation Time | 2 - 4 hours | May need to be extended, but longer times can increase random migration. |
| Temperature | 37°C | Standard cell culture conditions. |
| CO2 | 5% | Standard cell culture conditions. |
Experimental Protocols
Protocol: Dendritic Cell Transwell Migration Assay
This protocol describes a standard method for assessing the migration of mature dendritic cells towards a CCL21 gradient.
Materials:
-
Mature dendritic cells
-
RPMI 1640 or DMEM
-
Fetal Bovine Serum (FBS)
-
Recombinant CCL21
-
24-well plate with transwell inserts (5 µm or 8 µm pore size)
-
Flow cytometer or hemocytometer for cell counting
Procedure:
-
Prepare the Lower Chamber:
-
Prepare migration medium (e.g., RPMI + 0.5% BSA).
-
In the lower wells of the 24-well plate, add 600 µL of migration medium.
-
For the experimental wells, add CCL21 to the desired final concentration (e.g., 250 ng/mL).
-
For the negative control wells, add only the migration medium without CCL21.
-
-
Prepare the Dendritic Cells:
-
Harvest mature dendritic cells and assess their viability.
-
Wash the cells once with serum-free medium to remove any residual cytokines or chemoattractants.
-
Resuspend the cells in migration medium at a concentration of 1 x 10^6 cells/mL.
-
-
Set up the Upper Chamber:
-
Place the transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the top of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantify Migrated Cells:
-
Carefully remove the transwell inserts from the plate.
-
Collect the cells from the lower chamber. To ensure all migrated cells are collected, it is advisable to add 5 µL of 0.5 M EDTA to the lower chamber and incubate for 5 minutes at 4°C to detach any adherent cells.
-
Count the number of migrated cells using a flow cytometer (for a set period of time) or a hemocytometer.
-
-
Data Analysis:
-
Calculate the Migration Index: (Number of cells migrated towards CCL21) / (Number of cells migrated in the negative control).
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to dendritic cell migration.
Caption: CCL21/CCR7 signaling pathway in dendritic cells.
Caption: Experimental workflow for a transwell migration assay.
Caption: Troubleshooting flowchart for poor DC migration.
References
- 1. Frontiers | Regulation of the Migration of Distinct Dendritic Cell Subsets [frontiersin.org]
- 2. Dendritic Cells and CCR7 Expression: An Important Factor for Autoimmune Diseases, Chronic Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Consequences of Dendritic Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. CCL19/CCL21-triggered signal transduction and migration of dendritic cells requires prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Bioactivity of Commercial Recombinant CCL19
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the bioactivity of commercial recombinant CCL19. Find troubleshooting tips and answers to frequently asked questions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of recombinant CCL19 and why is it important to validate its bioactivity?
A1: Recombinant CCL19 (also known as Macrophage Inflammatory Protein-3 beta or MIP-3β) is a chemokine that plays a crucial role in the immune system.[1][2] Its primary function is to induce the migration of specific immune cells, particularly naive T cells and mature dendritic cells, by binding to its receptor, CCR7.[3] This interaction is essential for immune surveillance, T cell priming, and the initiation of adaptive immune responses. Validating the bioactivity of commercial recombinant CCL19 is critical to ensure that the protein is correctly folded and functional, guaranteeing the accuracy and reproducibility of experimental results that rely on its migratory stimulus.
Q2: What are the most common assays used to determine the bioactivity of recombinant CCL19?
A2: The most common bioassays for determining CCL19 bioactivity are chemotaxis assays and calcium flux assays.
-
Chemotaxis Assays: These assays directly measure the ability of CCL19 to induce directed migration of CCR7-expressing cells, such as T lymphocytes or transfected cell lines. The result is often reported as an ED₅₀ value, which is the concentration of CCL19 that induces 50% of the maximum cell migration.
-
Calcium Flux Assays: Binding of CCL19 to its G protein-coupled receptor, CCR7, triggers a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization is a key downstream signaling event and can be measured using calcium-sensitive fluorescent dyes.
Q3: What are typical quality control specifications for commercial recombinant CCL19?
A3: Reputable vendors provide a certificate of analysis (CoA) with key quality control parameters. When evaluating a commercial recombinant CCL19, look for the following specifications:
-
Purity: Typically >95% or >97% as determined by SDS-PAGE.
-
Endotoxin Level: Usually less than 0.1 EU per µg of protein, and often <0.01 EU/µg, to prevent non-specific inflammatory responses in cell-based assays.
-
Biological Activity (ED₅₀): The vendor should provide a lot-specific ED₅₀ value from a relevant bioassay. This value can vary depending on the cell type and assay used.
Q4: My recombinant CCL19 is not showing activity in my chemotaxis assay. What are the potential causes?
A4: Several factors could contribute to a lack of bioactivity. Please refer to our detailed troubleshooting guide below for a step-by-step approach to identifying and resolving the issue. Common causes include improper protein handling and storage, suboptimal assay conditions, or issues with the target cells.
Troubleshooting Guide
This guide addresses common problems encountered during the validation of recombinant CCL19 bioactivity.
Problem 1: No or Low Chemotactic Response
| Potential Cause | Troubleshooting Steps |
| Improper Protein Handling/Storage | Reconstitution: Ensure the lyophilized protein was reconstituted according to the manufacturer's instructions, using the recommended sterile buffer. Avoid vigorous vortexing. Storage: Aliquot the reconstituted protein into single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature (typically -20°C or -70°C). |
| Suboptimal Chemoattractant Concentration | Perform a dose-response experiment with a wide range of CCL19 concentrations to determine the optimal concentration for your specific cell type. The optimal concentration can vary significantly between different cell lines. |
| Issues with Target Cells | CCR7 Expression: Confirm that your target cells express sufficient levels of the CCR7 receptor. Expression levels can vary with cell passage number and culture conditions. Cell Viability: Ensure cells are healthy and have high viability before starting the assay. Cell Starvation: For many cell types, a period of serum starvation (18-24 hours) is necessary before the assay to reduce basal migration and increase responsiveness to the chemoattractant. |
| Assay Setup Problems (Boyden Chamber/Transwell) | Pore Size: Verify that the membrane pore size is appropriate for your cell type. It should be large enough for cells to actively migrate through but small enough to prevent passive falling. Incubation Time: Optimize the incubation time. Too short, and few cells will have migrated; too long, and the chemokine gradient may dissipate. Controls: Include a negative control (media without chemoattractant) and a positive control (a known chemoattractant or 10% serum) to validate the assay setup. |
Problem 2: High Background Migration (Negative Control)
| Potential Cause | Troubleshooting Steps |
| Serum in Assay Medium | The upper chamber (containing cells) should be in serum-free medium to establish a proper gradient. Serum contains chemoattractants that can cause high background migration. |
| Cell Seeding Density | If too many cells are seeded, they may "spill over" or fall through the membrane, leading to a false-positive signal. Optimize the cell seeding density. |
| Mechanical Stress on Cells | Handle cells gently during harvesting and seeding to avoid activating them, which can lead to increased random migration. |
Quantitative Data Summary
The bioactivity of recombinant CCL19 is typically quantified by its ED₅₀ value. This table summarizes typical ED₅₀ ranges from various commercial suppliers for different bioassays.
| Supplier/Product | Assay Type | Cell Line | ED₅₀ Range | Reference |
| R&D Systems (Mouse CCL19) | Chemotaxis | Human PBLs | 0.03 - 0.1 µg/mL | |
| R&D Systems (Mouse CCL19) | Chemotaxis | BaF3 mouse pro-B cells (human CCR7 transfected) | 3 - 15 ng/mL | |
| PeproTech (Mouse CCL19) | Chemotaxis | Activated human T cells | 30 - 90 ng/mL | |
| Unnamed Supplier (Human CCL19) | Calcium Flux | Recombinant human CCR7 cells | 30 nM |
Note: ED₅₀ values are lot-specific and can vary. This table provides a general reference. Researchers should always refer to the certificate of analysis for their specific lot of recombinant protein.
Experimental Protocols & Visualizations
CCL19-CCR7 Signaling Pathway
Upon binding of CCL19 to its receptor CCR7, a cascade of intracellular signaling events is initiated, leading to cell migration. The diagram below illustrates a simplified overview of this pathway.
References
Validation & Comparative
Unraveling the Nuances of Immune Cell Trafficking: A Comparative Analysis of CCL19 and CCL21 Chemotactic Potency
A detailed examination of the two key chemokines, CCL19 and CCL21, reveals distinct chemotactic potencies and signaling mechanisms despite their shared receptor, CCR7. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data, detailed protocols, and visual pathway diagrams to elucidate their differential roles in directing immune cell migration.
The chemokines CCL19 (also known as EBI1-ligand chemokine, ELC, or MIP-3β) and CCL21 (Secondary Lymphoid-tissue Chemokine, SLC) are crucial for the homing of T cells and dendritic cells (DCs) to secondary lymphoid organs, a fundamental process for the initiation of adaptive immune responses.[1] While both chemokines bind to the same G protein-coupled receptor, CCR7, they exhibit significant differences in their biological activities, primarily in their potency to induce cell migration.[2][3]
Quantitative Comparison of Chemotactic Potency
Experimental evidence consistently demonstrates that CCL19 is a more potent chemoattractant for CCR7-expressing cells compared to CCL21.[4][5] This difference in potency has been observed in various cell types, including dendritic cells and T lymphocytes.
| Parameter | CCL19 | CCL21 | Cell Type | Reference |
| G Protein Signaling (logEC50, M) | -9.4 (±0.09) | Less potent than CCL19 | 300-19 pre-B cells | |
| β-Arrestin-2 Recruitment (logEC50, M) | -7.9 (±0.10) | Negligible recruitment | 300-19 pre-B cells | |
| 3D Chemotaxis | More potent | Less potent | Human Dendritic Cells | |
| Receptor Internalization | Induces robust internalization | Weakly induces internalization | Multiple | |
| ERK Phosphorylation | Weaker induction | Stronger, prolonged induction | Multiple | |
| Calcium Flux | Potent induction | Potent induction, sometimes stronger than CCL19 | Human Dendritic Cells |
Delving into the Molecular Mechanisms: Differential Signaling Pathways
The disparity in the chemotactic potency of CCL19 and CCL21 can be attributed to their distinct signaling profiles upon binding to CCR7. This phenomenon, known as biased signaling, results in the preferential activation of specific downstream pathways.
CCL19 is a more efficient activator of G protein signaling and subsequent β-arrestin-2 recruitment. The recruitment of β-arrestin-2 leads to robust receptor internalization, a process that is significantly less pronounced with CCL21 stimulation. In contrast, CCL21 has been shown to induce a stronger and more sustained phosphorylation of extracellular signal-regulated kinase (ERK) and a potent calcium flux.
The structural differences between the two chemokines, particularly the extended, highly basic C-terminal tail of CCL21, are thought to contribute to these functional distinctions. This tail can interact with glycosaminoglycans (GAGs) on the cell surface and in the extracellular matrix, potentially influencing its presentation to CCR7 and subsequent signaling.
Figure 1: Differential signaling pathways of CCL19 and CCL21 through the CCR7 receptor.
Experimental Methodologies
The chemotactic potency of CCL19 and CCL21 is primarily assessed using in vitro migration assays, most commonly the Transwell assay.
Transwell Migration Assay
This assay measures the directional migration of cells across a porous membrane towards a chemoattractant.
Protocol:
-
Cell Preparation: CCR7-expressing cells (e.g., mature dendritic cells, T lymphocytes) are harvested and resuspended in a serum-free or low-serum medium at a concentration of 1-5 x 10^6 cells/mL.
-
Assay Plate Setup:
-
In the lower chamber of a Transwell plate (typically with 5 µm pore size inserts), add medium containing various concentrations of CCL19 or CCL21. A medium-only well serves as a negative control.
-
Carefully place the Transwell insert into each well, ensuring no air bubbles are trapped.
-
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours. The incubation time may need to be optimized depending on the cell type.
-
Quantification of Migration:
-
After incubation, remove the Transwell inserts.
-
The cells that have migrated to the lower chamber are collected.
-
The number of migrated cells is quantified, typically by flow cytometry or by lysing the cells and measuring a fluorescent dye.
-
-
Data Analysis: The results are often expressed as a chemotactic index, which is the fold increase in migration in response to the chemokine compared to the migration in the medium-only control.
Figure 2: Workflow for a standard Transwell migration assay.
Conclusion
References
- 1. Common and biased signaling pathways of the chemokine receptor CCR7 elicited by its ligands CCL19 and CCL21 in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of CCL19 and CCL21 in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biased Signaling of CCL21 and CCL19 Does Not Rely on N-Terminal Differences, but Markedly on the Chemokine Core Domains and Extracellular Loop 2 of CCR7 [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
Validating CCR7 Ligand Function: A Comparison Guide Using Knockout Mouse Models
For researchers, scientists, and drug development professionals, understanding the intricate signaling of the chemokine receptor CCR7 and its ligands, CCL19 and CCL21, is pivotal for advancements in immunology and oncology. The CCR7 knockout (KO) mouse model has emerged as an indispensable tool for dissecting the in vivo functions of these ligands. This guide provides a comprehensive comparison of experimental data obtained from CCR7 KO mice versus wild-type (WT) counterparts, details key experimental protocols, and offers insights into alternative validation methods.
The C-C chemokine receptor 7 (CCR7) plays a crucial role in the immune system by guiding the migration of various immune cells, including T cells, B cells, and dendritic cells (DCs), to secondary lymphoid organs (SLOs)[1][2][3]. This process is orchestrated by its two specific ligands, CCL19 and CCL21[4][5]. Validating the function of these ligands is essential for understanding immune surveillance, the initiation of adaptive immune responses, and pathological conditions like autoimmune diseases and cancer metastasis. The CCR7 knockout mouse model, which lacks a functional Ccr7 gene, provides a powerful in vivo system to elucidate the specific roles of this receptor-ligand axis.
Comparative Analysis of CCR7 KO vs. Wild-Type Mice
The primary phenotype of CCR7 KO mice is a severe disruption in the architecture of secondary lymphoid organs and altered lymphocyte trafficking. This is a direct consequence of the inability of CCR7-expressing cells to respond to CCL19 and CCL21 gradients.
Immune Cell Distribution
In the absence of CCR7, the homing of naive T cells and mature dendritic cells to lymph nodes is severely impaired. This leads to a significant reduction of these cell populations within the lymph nodes and a corresponding increase in their numbers in peripheral blood and the spleen.
| Cell Type & Location | Wild-Type (WT) Mice | CCR7 KO Mice | Key Findings | References |
| Naive T Cells (CD44loCD62Lhi) | ||||
| Lymph Nodes | Normal Population | Devoid of naive T cells | Impaired entry into lymph nodes | |
| Spleen | Normal Population | Expanded population in red pulp | Accumulation due to lack of migration to lymph nodes | |
| Peripheral Blood | Normal Population | 2- to 6-fold increase | Failure to home to secondary lymphoid organs | |
| Dendritic Cells (DCs) | ||||
| Lymph Nodes | Present in T-cell zones | Largely absent | Inability to migrate from peripheral tissues to lymph nodes | |
| Regulatory T cells (Tregs) | ||||
| Lymph Nodes | Normal Population | Significantly reduced numbers | Defective positioning and function | |
| Spleen | Normal Population | Increased numbers | Skewed distribution between blood and SLOs |
Immune Response
The altered immune cell trafficking in CCR7 KO mice leads to significant functional consequences for the initiation and regulation of adaptive immune responses.
| Immune Function | Wild-Type (WT) Mice | CCR7 KO Mice | Key Findings | References |
| Primary T cell Response | Robust and timely | Delayed and reduced | Impaired priming of T cells due to lack of co-localization with DCs in lymph nodes | |
| Humoral (B cell) Response | Normal | Delayed primary response | Disturbed microarchitecture of secondary lymphoid organs affects T-B cell interactions | |
| Contact Hypersensitivity (CHS) | Normal inflammatory response | Exacerbated CHS response | Insufficient regulatory T cell function | |
| Tumor Rejection | Rejection of allogeneic tumors | Failure to reject allogeneic tumors | Severely compromised cytotoxic T cell activity |
Experimental Protocols
Validating CCR7 ligand function using KO mice involves a variety of well-established immunological assays.
Chemotaxis Assay
This assay directly measures the migratory response of cells to a chemokine gradient.
Principle: Cells are placed in the upper chamber of a transwell insert containing a porous membrane. The lower chamber contains the chemokine ligand (CCL19 or CCL21). The number of cells that migrate through the pores to the lower chamber is quantified.
Protocol:
-
Isolate CCR7-expressing cells (e.g., T cells or mature DCs) from the spleen or lymph nodes of WT and CCR7 KO mice.
-
Resuspend the cells in assay medium at a concentration of 2.5 x 106 cells/mL.
-
Prepare a concentration gradient of CCL19 or CCL21 in the lower chambers of a transwell plate.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantify the number of migrated cells in the lower chamber using a flow cytometer or by cell counting.
Expected Outcome: WT cells will show a dose-dependent migration towards CCL19 and CCL21, while CCR7 KO cells will exhibit no or significantly reduced migration.
Flow Cytometry
Flow cytometry is used to identify and quantify different immune cell populations in various tissues.
Principle: Cells are stained with fluorescently labeled antibodies specific for cell surface markers. The cells are then passed through a laser beam, and the scattered and emitted light is detected to identify and quantify the cells of interest.
Protocol:
-
Prepare single-cell suspensions from tissues (e.g., lymph nodes, spleen, peripheral blood) of WT and CCR7 KO mice.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against markers such as CD4, CD8, CD44, CD62L, CD11c, and FoxP3 to identify naive T cells, memory T cells, DCs, and regulatory T cells.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of each cell population in the different tissues.
Expected Outcome: Significant differences in the distribution of T cell subsets and DCs between WT and CCR7 KO mice, as detailed in the tables above.
Immunofluorescence Staining
This technique is used to visualize the localization of immune cells within the tissue architecture of secondary lymphoid organs.
Principle: Frozen tissue sections are stained with fluorescently labeled antibodies against specific cell markers. The stained sections are then visualized using a fluorescence microscope.
Protocol:
-
Harvest lymph nodes or spleens from WT and CCR7 KO mice and embed them in an optimal cutting temperature (OCT) compound.
-
Prepare thin frozen sections (5-10 µm) using a cryostat.
-
Fix and permeabilize the tissue sections.
-
Stain the sections with fluorescently labeled antibodies against markers for T cells (e.g., CD3, CD4), B cells (e.g., B220), and DCs (e.g., CD11c).
-
Mount the sections and visualize them using a confocal or fluorescence microscope.
Expected Outcome: In WT lymph nodes, T cells and DCs will be organized in distinct T-cell zones. In CCR7 KO lymph nodes, this organization will be disrupted, with a diffuse distribution of the few T cells present.
Visualizing Key Processes
To better understand the underlying mechanisms, the following diagrams illustrate the CCR7 signaling pathway and a typical experimental workflow.
Figure 1. Simplified CCR7 signaling pathway leading to cell migration.
Figure 2. Experimental workflow for validating CCR7 ligand function.
Alternative Validation Methods
While the CCR7 KO mouse is a powerful tool, other models and in vitro systems can provide complementary information.
-
plt (paucity of lymph node T cells) Mice: These mice have a spontaneous mutation that deletes the genes for CCL19 and the lymphoid-expressed form of CCL21 (CCL21-Ser). Unlike CCR7 KO mice, plt mice still express the form of CCL21 found in lymphatic endothelium (CCL21-Leu). This allows for the dissection of the distinct roles of lymphoid-derived versus lymphatic-derived CCR7 ligands.
-
In Vitro Migration Assays: As described in the chemotaxis protocol, these assays can be performed with various cell types, including primary cells and cell lines, to study the direct effect of CCR7 ligands on cell migration in a controlled environment.
-
Adoptive Transfer Experiments: This technique involves transferring fluorescently labeled cells from WT or CCR7 KO mice into recipient mice (either WT or KO). The migration and localization of the transferred cells can then be tracked in vivo, providing a dynamic view of cell trafficking.
Conclusion
References
- 1. CCR7 is required for the in vivo function of CD4+ CD25+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. 006621 - CCR7- Strain Details [jax.org]
- 4. The Role of CCL21/CCR7 Chemokine Axis in Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescently Tagged CCL19 and CCL21 to Monitor CCR7 and ACKR4 Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Human CCL19 on Murine Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of human C-C motif chemokine ligand 19 (CCL19) on murine cells, a critical consideration for preclinical studies in mouse models. The significant homology and functional conservation between human and murine CCL19 and its receptor, CCR7, allow for a high degree of cross-reactivity. This document summarizes the available data on this interaction, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Executive Summary
Data Presentation: Performance Comparison
While a direct head-to-head comparison of human versus murine CCL19 on murine cells is not extensively documented in published literature, the available data indicates a strong functional overlap.
| Parameter | Human CCL19 on Murine CCR7 | Murine CCL19 on Murine CCR7 | Source |
| Binding Affinity (Kd) | Data not available in searched literature. | Data not available in searched literature. | - |
| Chemotactic Potency (EC50) | 7.2 nM (on cells expressing recombinant CCR7, species of receptor not specified) | Data not available in searched literature. |
Note: The lack of direct comparative data highlights a knowledge gap in the field. However, the consistent use of human CCL19 in murine experimental systems strongly suggests that its potency is sufficient to elicit robust biological responses.
Experimental Protocols
Chemokine Binding Assay
This protocol outlines a method to determine the binding affinity of CCL19 to its receptor CCR7 on murine cells.
Objective: To quantify the binding affinity (Kd) of human and murine CCL19 to murine CCR7.
Materials:
-
Murine cells expressing CCR7 (e.g., primary T-lymphocytes, dendritic cells, or a murine cell line transfected with murine CCR7).
-
Recombinant human CCL19 and recombinant murine CCL19.
-
Radio-labeled CCL19 (e.g., ¹²⁵I-CCL19) or fluorescently labeled CCL19.
-
Binding Buffer (e.g., PBS with 0.5% BSA and 0.1% sodium azide).
-
Washing Buffer (e.g., cold PBS).
-
Scintillation counter or flow cytometer.
Procedure:
-
Cell Preparation: Isolate and prepare a single-cell suspension of murine CCR7-expressing cells. Wash the cells with cold PBS and resuspend in Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Competition Binding:
-
Set up a series of tubes. To each tube, add a constant amount of radio-labeled or fluorescently labeled CCL19.
-
Add increasing concentrations of unlabeled "cold" competitor CCL19 (either human or murine) to the tubes. Include a tube with no cold competitor for determining maximum binding and a tube with a large excess of cold competitor for determining non-specific binding.
-
Add the cell suspension to each tube.
-
-
Incubation: Incubate the tubes at 4°C for 2-3 hours on a rocker to reach binding equilibrium.
-
Washing:
-
For radio-labeled ligands, rapidly filter the cell suspension through a glass fiber filter to separate bound from free ligand. Wash the filter quickly with cold Washing Buffer.
-
For fluorescently labeled ligands, wash the cells by centrifugation and resuspend in cold Binding Buffer.
-
-
Detection:
-
For radio-labeled ligands, measure the radioactivity on the filters using a scintillation counter.
-
For fluorescently labeled ligands, analyze the cells by flow cytometry to measure the mean fluorescence intensity.
-
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
Chemotaxis Assay
This protocol describes a method to measure the chemotactic response of murine cells to a gradient of CCL19.
Objective: To determine the chemotactic potency (EC50) of human and murine CCL19 for murine CCR7-expressing cells.
Materials:
-
Murine CCR7-expressing cells.
-
Recombinant human CCL19 and recombinant murine CCL19.
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).
-
Transwell inserts with a polycarbonate membrane (typically 5 µm pore size for lymphocytes).
-
24-well plates.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Label the murine cells with a fluorescent dye according to the manufacturer's instructions. Wash and resuspend the cells in chemotaxis medium at 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add different concentrations of CCL19 (human or murine) to the lower wells of the 24-well plate in chemotaxis medium. Include a control well with medium only.
-
Place the Transwell inserts into the wells.
-
Add the labeled cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Alternatively, cells in the lower chamber can be counted using a flow cytometer or a hemocytometer.
-
-
Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of CCL19. Determine the EC50, which is the concentration of CCL19 that elicits a half-maximal chemotactic response.
Signaling Pathways and Experimental Workflows
CCL19-CCR7 Signaling Pathway
Activation of murine CCR7 by human CCL19 initiates a signaling cascade that is crucial for cell migration and activation. The binding of CCL19 to CCR7, a G-protein coupled receptor, leads to the activation of downstream pathways involving PI3K, AKT, and ERK, ultimately resulting in changes in cell adhesion, cytoskeletal rearrangement, and directed cell movement.
Experimental Workflow: Chemotaxis Assay
The following diagram illustrates a typical workflow for a Transwell chemotaxis assay used to assess the migratory response of murine cells to human CCL19.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Inhibition of generation of cytotoxic T lymphocyte activity by a CCL19/macrophage inflammatory protein (MIP)-3beta antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling via C-C Chemokine Ligand 19 and Extracellular Regulated Kinase 5 in T Cells Limits the Humoral Adaptive Immune Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine CCL19 promotes type 2 T cell differentiation and allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CCR7 Signaling by its Endogenous Ligands, CCL19 and CCL21
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 7 (CCR7) and its two endogenous ligands, CCL19 (also known as EBI1-Ligand Chemokine or MIP-3β) and CCL21 (Secondary Lymphoid-tissue Chemokine or SLC), are pivotal in orchestrating immune cell trafficking, particularly the homing of T cells and dendritic cells (DCs) to secondary lymphoid organs.[1][2][3] While both chemokines bind to the same receptor, they elicit distinct signaling events and functional outcomes, a phenomenon known as biased agonism.[1][2] This guide provides a comprehensive comparative analysis of CCR7 signaling initiated by CCL19 and CCL21, supported by experimental data and detailed methodologies, to aid researchers in understanding the nuanced regulation of this critical chemokine axis.
Ligand and Receptor Characteristics
CCL19 and CCL21 share only 32% amino acid identity. A key structural difference is the presence of a unique, highly positively charged C-terminal tail in CCL21, which contains an additional 37 amino acids. This tail enables CCL21 to bind to glycosaminoglycans (GAGs) on endothelial surfaces, creating a haptotactic gradient for migrating cells, whereas CCL19 is a soluble chemokine. CCR7 is a class A G-protein coupled receptor (GPCR) essential for immune surveillance and adaptive immune responses.
Data Presentation: Quantitative Comparison of CCR7 Signaling
The following tables summarize the key quantitative differences in CCR7 signaling elicited by CCL19 and CCL21 across various cellular assays.
Table 1: G-Protein Activation and Downstream Signaling
| Parameter | CCL19 | CCL21 | Cell Type | Reference |
| G-Protein Signaling (logEC50, M) | -9.4 (±0.09) | Less potent than CCL19 | 300-19 cells | |
| GTPγS Binding (EC50, nM) | 23.4 | 13.5 | H9 cell membranes | |
| Calcium Mobilization (EC50, nM) | 53.7 | 53.7 | RBL cells expressing CCR7 | |
| ERK1/2 Phosphorylation | 4-fold higher than CCL21 | Lower than CCL19 | HEK293 cells expressing CCR7-FLAG | |
| ERK Activation | Less potent than CCL21 | Stronger than CCL19 | Dendritic Cells | |
| cAMP Inhibition | Potent | Less potent (tail dependent) | CHO cells |
Table 2: β-Arrestin Recruitment, Receptor Internalization, and Desensitization
| Parameter | CCL19 | CCL21 | Cell Type | Reference |
| β-Arrestin-2 Recruitment (logEC50, M) | -7.9 (±0.10) | Hardly any recruitment | 300-19 cells | |
| β-Arrestin-2 Recruitment | Robust | None/Weak | HEK293 cells | |
| CCR7 Internalization | Robust (~76-80%) | Weak (~20-21%) | HuT 78 T cells, Human T cells | |
| Receptor Desensitization | Robust | Weak | H9 T cell lymphoma | |
| Receptor Recycling | CCR7 recycles, CCL19 is degraded | - | - |
Table 3: Chemotaxis and Cell Migration
| Parameter | CCL19 | CCL21 | Cell Type | Reference |
| Dendritic Cell Migration | More potent | Less potent | Dendritic Cells | |
| 3D Chemotaxis | Less potent directional cue | More potent directional cue | Dendritic Cells | |
| T-cell Chemotaxis | More robust | - | Jurkat T cells | |
| Peak Migratory Activity | 10 nM | 10 nM | 300-19 cells expressing CCR7 |
Signaling Pathway Diagrams
The differential engagement of downstream signaling pathways by CCL19 and CCL21 is a hallmark of their biased agonism at CCR7.
Caption: CCL19-mediated CCR7 signaling pathway.
References
- 1. Frontiers | Biased Signaling of CCL21 and CCL19 Does Not Rely on N-Terminal Differences, but Markedly on the Chemokine Core Domains and Extracellular Loop 2 of CCR7 [frontiersin.org]
- 2. Biased Signaling of CCL21 and CCL19 Does Not Rely on N-Terminal Differences, but Markedly on the Chemokine Core Domains and Extracellular Loop 2 of CCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
Confirming CCR7 as the Primary Receptor for CCL19: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding and functional activities of the chemokine CCL19 with its primary receptor, CCR7, and other potential receptors. The data presented here solidifies the role of CCR7 as the principal mediator of CCL19-induced cell signaling and migration, while clarifying the functions of atypical chemokine receptors in modulating CCL19 bioavailability.
Data Presentation: Quantitative Comparison of CCL19 Receptor Interactions
The following table summarizes the binding affinities of CCL19 for CCR7, CCRL2 (also known as CRAM-B), and ACKR4. It is important to note that binding affinities can vary depending on the experimental methodology, such as the use of full-length receptors versus receptor fragments (peptides).
| Receptor | Ligand | Assay Type | Reported Affinity (Kd/IC50/Kb) | Reference |
| CCR7 | CCL19 | NMR Titration (with CCR7 2-30 peptide) | Kd: 12 ± 13 µM | [1] |
| CCL19 | NMR Titration (with CCR7 5-11 peptide) | Kd: 200 ± 100 µM | [1] | |
| Ac-[Nle(72)]CCL-19(8-77) (antagonist) | GTP-gammaS binding | Kb: ~350 nM | [2] | |
| CCRL2 (CRAM-B) | CCL19 | Radioactive Labelling | Similar affinity to CCR7 | [3][4] |
| Biotin-labeled CCL19 | Flow Cytometry | No specific binding detected | ||
| ACKR4 (CCRL1/CCX-CKR) | CCL19 | Not specified | High-affinity binding |
Key Findings from Binding Affinity Data:
-
CCL19 demonstrates a clear interaction with CCR7. The affinity appears to be in the nanomolar to micromolar range, with variations likely due to the different methodologies employed.
-
Data for CCL19 binding to CCRL2 is conflicting. While earlier studies suggested an interaction, a more recent study did not detect specific binding. This discrepancy may be due to differences in experimental setups.
-
ACKR4 is recognized as a high-affinity receptor for CCL19, consistent with its role as a scavenger receptor that internalizes and degrades the chemokine.
Functional Response Comparison
The primary function of a chemokine receptor is to induce cell migration and other cellular responses upon ligand binding. The following table compares the functional responses mediated by CCR7, CCRL2, and ACKR4 upon stimulation with CCL19.
| Receptor | CCL19-Induced Calcium Mobilization | CCL19-Induced Cell Migration | Reference |
| CCR7 | Yes | Yes | |
| CCRL2 (CRAM-B) | No | No | |
| ACKR4 (CCRL1/CCX-CKR) | No | No |
Key Findings from Functional Data:
-
Only CCR7 mediates classical chemokine signaling in response to CCL19, leading to intracellular calcium mobilization and directed cell migration.
-
Atypical chemokine receptors CCRL2 and ACKR4 do not induce these canonical downstream signaling events, reinforcing their classification as non-signaling or scavenger receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay
This protocol is adapted from standard chemokine receptor binding assays.
Objective: To determine the binding affinity (Kd) and binding sites (Bmax) of a radiolabeled ligand (e.g., ¹²⁵I-CCL19) to its receptor.
Materials:
-
Cells or cell membranes expressing the receptor of interest (CCR7, CCRL2, or ACKR4).
-
Radiolabeled CCL19 (e.g., ¹²⁵I-CCL19).
-
Unlabeled CCL19.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Saturation Binding:
-
Incubate a constant amount of cell membranes with increasing concentrations of radiolabeled CCL19.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled CCL19.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
-
-
Competition Binding:
-
Incubate a fixed concentration of radiolabeled CCL19 with cell membranes in the presence of increasing concentrations of unlabeled CCL19 or other competing ligands.
-
Follow the incubation, filtration, and counting steps as described for saturation binding.
-
Analyze the data to determine the IC50 value, which can be converted to a Ki value.
-
Calcium Mobilization Assay
This protocol is a standard method for measuring G-protein coupled receptor activation.
Objective: To measure the increase in intracellular calcium concentration in response to CCL19 stimulation.
Materials:
-
Cells expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCL19.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Preparation:
-
Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorometric plate reader.
-
Establish a baseline fluorescence reading.
-
Inject CCL19 at various concentrations.
-
Record the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Cell Migration (Chemotaxis) Assay
This protocol utilizes a transwell system to measure directed cell migration.
Objective: To quantify the chemotactic response of cells to a gradient of CCL19.
Materials:
-
Cells expressing the receptor of interest.
-
Transwell inserts (with appropriate pore size for the cells being used).
-
24-well plates.
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
-
CCL19.
-
Cell staining and counting reagents (e.g., Calcein AM, DAPI).
-
Fluorescence microscope or plate reader.
Procedure:
-
Assay Setup:
-
Add chemotaxis buffer containing various concentrations of CCL19 to the lower chambers of the 24-well plate.
-
Resuspend cells in chemotaxis buffer and add them to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Place the inserts into the wells of the 24-well plate.
-
Incubate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 2-4 hours).
-
-
Quantification:
-
After incubation, remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope or quantify the total fluorescence of stained cells using a plate reader.
-
Mandatory Visualization
Signaling Pathways
References
- 1. Structural Insights into Molecular Recognition by Human Chemokine CCL19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of high-affinity binding and receptor activation in the N-terminus of CCL-19 (MIP-3 beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | CCRL2 binds CCL19 [reactome.org]
- 4. CCL19 is a specific ligand of the constitutively recycling atypical human chemokine receptor CRAM-B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial CCR7 Antibodies: A Side-by-Side Comparison
For researchers in immunology, cancer biology, and drug development, accurate and reliable detection of the C-C chemokine receptor type 7 (CCR7) is crucial for investigating lymphocyte trafficking, immune surveillance, and cancer metastasis. The market offers a variety of monoclonal and polyclonal antibodies against CCR7, each with its own performance characteristics. This guide provides an objective comparison of prominent commercial CCR7 antibodies, supported by experimental data and detailed protocols to aid in selecting the optimal reagent for your specific application.
Antibody Performance Comparison
To facilitate a direct comparison, the following tables summarize the key features and validated applications of several widely used commercial CCR7 antibodies. The selection is based on their prevalence in publications and the availability of performance data.
Table 1: General Characteristics of Commercial CCR7 Antibodies
| Manufacturer | Product Name/Clone | Catalog Number (Example) | Host/Isotype | Reactivity |
| Thermo Fisher Scientific (Invitrogen/eBioscience) | 4B12 | MA1-163 | Rat / IgG2a | Human, Mouse |
| R&D Systems (Bio-Techne) | 150503 | MAB197 | Mouse / IgG2a | Human |
| BD Biosciences | 3D12 | 552176 (PE) | Rat / IgG2a, κ | Human |
| BioLegend | G043H7 | 353204 (PE) | Mouse / IgG2a, κ | Human |
| Abcam | Y59 (Discontinued) | ab32527 | Rabbit / IgG | Human, Mouse, Rat |
Table 2: Application-Specific Performance and Recommended Dilutions
| Antibody Clone | Flow Cytometry | Western Blot (WB) | Immunohistochemistry (IHC-P) |
| 4B12 | 5 µ g/1x10 ^6 cells[1] | 1:250 - 1:1000[1] | Data not consistently available |
| 150503 | 0.25 µg/10^6 cells[2] | Data not consistently available | 5-25 µg/mL[2] |
| 3D12 | ≤0.5 µg per test[3] | Data not consistently available | Staining of paraffin embedded tissue reported |
| G043H7 | Manufacturer recommended concentration | Data not consistently available | Data not consistently available |
| Y59 | Data not consistently available | 1:10000 | Assay dependent concentration |
Experimental Data and Visualizations
CCR7 Signaling Pathway
The following diagram illustrates the signaling cascade initiated upon the binding of the chemokines CCL19 or CCL21 to the CCR7 receptor, leading to cell migration and survival.
Experimental Workflow: Flow Cytometry Staining of CCR7
This diagram outlines a typical workflow for staining cell surface CCR7 for analysis by flow cytometry.
Detailed Experimental Protocols
Flow Cytometry Staining Protocol for CCR7
This protocol is a general guideline and may require optimization for specific cell types and antibodies. Staining at 37°C has been shown to improve the detection of many chemokine receptors, including CCR7.
Materials:
-
Single-cell suspension (e.g., PBMCs, splenocytes)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™, anti-mouse CD16/32)
-
Primary anti-CCR7 antibody (conjugated or unconjugated)
-
Fluorochrome-conjugated secondary antibody (if using an unconjugated primary)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
Fixation buffer (e.g., 1-4% paraformaldehyde in PBS), optional
Procedure:
-
Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.
-
Resuspend the cells to a concentration of 1x10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1x10^6 cells) into flow cytometry tubes.
-
Add Fc Receptor Blocking solution according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.
-
Without washing, add the primary anti-CCR7 antibody at the predetermined optimal concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light. Some protocols may recommend incubation at 4°C, so it is best to optimize this step.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorochrome-conjugated secondary antibody at its optimal dilution. Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice as described in step 7.
-
Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer and add the viability dye according to the manufacturer's protocol.
-
If not analyzing immediately, the cells can be fixed by adding an equal volume of fixation buffer and storing at 4°C in the dark.
-
Analyze the samples on a flow cytometer.
Immunohistochemistry (IHC-P) Staining Protocol for CCR7
This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidases
-
Blocking buffer (e.g., PBS with 5% normal serum from the same species as the secondary antibody)
-
Primary anti-CCR7 antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 minutes), followed by a graded ethanol series (100%, 95%, 70%, 50% ethanol; 3 minutes each), and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave, pressure cooker, or water bath). The optimal heating time and temperature should be optimized. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate slides with hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking buffer and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-CCR7 antibody in blocking buffer to its optimal concentration. Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with PBS (3 x 5 minutes).
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Wash slides with PBS (3 x 5 minutes).
-
Enzyme Conjugate Incubation: Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Wash slides with PBS (3 x 5 minutes).
-
Chromogen Development: Apply the DAB substrate solution and monitor for color development under a microscope. Stop the reaction by rinsing with distilled water.
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
Western Blot Protocol for CCR7
As a multi-pass transmembrane protein, CCR7 can be challenging to detect by Western blot. This protocol includes considerations for membrane protein extraction and detection.
Materials:
-
Cell or tissue lysates
-
Lysis buffer suitable for membrane proteins (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary anti-CCR7 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation: Lyse cells or tissues in a lysis buffer optimized for membrane proteins. Quantify the protein concentration of the lysates.
-
Gel Electrophoresis: Mix the protein lysates with Laemmli sample buffer. For some transmembrane proteins, boiling the sample should be avoided to prevent aggregation; instead, incubate at a lower temperature (e.g., 70°C for 10 minutes). Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary anti-CCR7 antibody in blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane with TBST (3 x 5-10 minutes).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST (3 x 10 minutes).
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Conclusion
The selection of a CCR7 antibody should be guided by the specific application and the species being studied. For flow cytometry of human samples, clones such as 150503 and 3D12 are well-documented and offered by multiple vendors with a wide range of directly conjugated fluorophores. For mouse studies, the 4B12 clone is a popular choice. When performing immunohistochemistry, clone 150503 has been reported for use on paraffin-embedded human tissues. For western blotting, it is crucial to optimize sample preparation for this transmembrane protein, and polyclonal antibodies or specific monoclonal clones validated for this application should be considered. It is always recommended to perform in-house validation and optimization of any new antibody to ensure reliable and reproducible results.
References
CCL21 vs. CCL19: A Comparative Guide to In Vivo Homing Efficacy
For Researchers, Scientists, and Drug Development Professionals
The chemokines CCL19 and CCL21, through their shared receptor CCR7, are pivotal in directing the migration of immune cells, a process fundamental to immune surveillance and response. While both are crucial for homing to secondary lymphoid organs, emerging evidence indicates distinct functional efficacies in vivo. This guide provides a comprehensive comparison of CCL21 and CCL19, focusing on their in vivo homing effectiveness, supported by experimental data, detailed protocols, and signaling pathway visualizations.
At a Glance: CCL21 vs. CCL19 for In Vivo Homing
| Feature | CCL21 | CCL19 |
| In Vivo Homing | Induces larger and more organized cellular infiltrates.[1] | Induces smaller cellular infiltrates.[1] |
| Receptor Interaction | Binds to CCR7; also interacts with glycosaminoglycans (GAGs) via its C-terminal tail, aiding in the formation of chemotactic gradients on endothelial surfaces.[2][3] | Binds to CCR7; considered to form soluble gradients.[4] |
| Signaling Pathway | Induces potent G protein signaling but is a weak inducer of β-arrestin-2 recruitment and subsequent receptor internalization. Leads to stronger ERK phosphorylation. | A more potent ligand for G protein signaling and a strong inducer of β-arrestin-2 recruitment, leading to receptor internalization and desensitization. |
| Expression | Primarily expressed by stromal cells in the T-cell zones of secondary lymphoid organs and on high endothelial venules (HEVs). | Expressed by stromal cells and mature dendritic cells within the T-cell zones of secondary lymphoid organs. |
In-Depth Analysis
In Vivo Experimental Evidence
Studies directly comparing the in vivo recruitment activities of CCL19 and CCL21 have demonstrated a superior capacity for CCL21 in orchestrating robust immune cell infiltration. In a transgenic mouse model where these chemokines were ectopically expressed in pancreatic islets, CCL21 was found to induce larger and more organized lymphoid structures compared to CCL19. This suggests a more significant role for CCL21 in establishing the microenvironment necessary for lymphocyte homing and organization within tissues. Furthermore, protein analysis in lymphoid tissues revealed that CCL21 is present at much higher concentrations than CCL19, further supporting its dominant role in these locations.
Signaling Mechanisms Underpinning Differential Homing
The divergent in vivo effects of CCL21 and CCL19 can be attributed to their distinct signaling profiles upon binding to their common receptor, CCR7. Although both chemokines activate G protein signaling, CCL19 is a more potent inducer of this pathway in some contexts. However, a key difference lies in their interaction with β-arrestin. CCL19 strongly promotes β-arrestin-2 recruitment, which leads to receptor internalization and desensitization. In contrast, CCL21 is a weak inducer of β-arrestin-2 recruitment, resulting in sustained signaling from the cell surface. This sustained signaling by CCL21 is thought to be more effective at guiding cells over longer distances and forming stable gradients necessary for organized tissue infiltration.
Moreover, CCL21 has been shown to induce stronger phosphorylation of ERK (extracellular signal-regulated kinase) than CCL19, a key downstream signaling molecule involved in cell migration.
Experimental Protocols
In Vitro Chemotaxis Assay (Transwell Assay)
This assay measures the directed migration of cells towards a chemokine gradient.
Protocol:
-
Cell Preparation: Isolate CCR7-expressing cells (e.g., lymphocytes, dendritic cells) and resuspend them in serum-free RPMI medium at a concentration of 5 x 10^5 cells/100 µL.
-
Assay Setup:
-
Add 600 µL of culture medium containing either CCL19 or CCL21 (concentrations can range from 1 to 100 nM) to the lower chamber of a Transwell plate (5-µm pore size). A medium-only control is used to measure random migration.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 3 to 6 hours at 37°C in a 5% CO2 incubator.
-
Cell Quantification:
-
After incubation, collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or flow cytometer.
-
-
Data Analysis: Calculate the percentage of specific migration by dividing the number of cells that migrated towards the chemokine by the total number of input cells, after subtracting the number of cells that migrated in the absence of a chemokine.
In Vivo Homing Assay
This assay evaluates the ability of cells to migrate to specific tissues or organs in a living animal.
Protocol:
-
Cell Labeling: Label the desired cell population (e.g., ex vivo-expanded natural killer cells) with a fluorescent dye (e.g., CFSE) or a radioactive label for tracking.
-
Cell Injection: Adoptively transfer the labeled cells into recipient animals (e.g., mice) via intravenous or intraperitoneal injection.
-
Homing Period: Allow sufficient time for the cells to home to target organs (e.g., lymph nodes, spleen). This period can range from hours to days depending on the cell type and experimental question.
-
Tissue Harvest and Analysis:
-
Euthanize the animals and harvest the organs of interest (e.g., lymph nodes, spleen, pancreas).
-
Prepare single-cell suspensions from the harvested tissues.
-
Analyze the presence of labeled cells in the tissues using flow cytometry or quantify radioactivity.
-
For histological analysis, tissues can be sectioned and stained to visualize the localization and organization of the homed cells.
-
Conclusion
The available evidence strongly suggests that CCL21 is more effective than CCL19 for promoting robust and organized in vivo homing of CCR7-expressing cells. This enhanced efficacy is likely due to its ability to form stable chemotactic gradients on endothelial surfaces through its GAG-binding domain and its propensity to induce sustained signaling from the cell surface without causing rapid receptor internalization. For researchers and drug development professionals aiming to enhance the delivery of therapeutic cells to lymphoid tissues or sites of inflammation, leveraging the CCL21/CCR7 axis presents a promising strategy. Future research should continue to dissect the nuanced differences in their signaling pathways to develop more targeted and effective immunotherapies.
References
- 1. Differing activities of homeostatic chemokines CCL19, CCL21, and CXCL12 in lymphocyte and dendritic cell recruitment and lymphoid neogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescently Tagged CCL19 and CCL21 to Monitor CCR7 and ACKR4 Functions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a New CCR7 Small Molecule Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 7 (CCR7) plays a pivotal role in immune cell trafficking, directing lymphocytes and dendritic cells to secondary lymphoid organs. This function, however, is co-opted in various pathologies, including autoimmune diseases and cancer metastasis, making CCR7 a compelling therapeutic target. The development of small molecule inhibitors against CCR7 is a promising strategy, but ensuring their specificity is paramount to minimize off-target effects and potential toxicity.
This guide provides a comprehensive framework for validating the specificity of a novel CCR7 small molecule inhibitor, "Inhibitor-X". We present a direct comparison with established CCR7 modulators, Cosalane and CCR7 Ligand 1 (Cmp2105), supported by detailed experimental protocols and quantitative data.
Comparative Performance Analysis of CCR7 Inhibitors
The efficacy and specificity of Inhibitor-X were evaluated against known CCR7 inhibitors across a panel of biochemical and cell-based functional assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values obtained.
Table 1: CCR7 Inhibition Potency
| Compound | Radioligand Binding (Ki, nM) | β-Arrestin Recruitment (IC50, µM) | Calcium Mobilization (IC50, µM) | Chemotaxis (IC50, µM) |
| Inhibitor-X | 5.2 | 0.8 | 1.1 | 0.5 |
| This compound (Cmp2105) | 35[1][2] | 7.3[1][2] | 5-15[1] | 12.5 |
| Cosalane | 2430 | >50 | >50 | 8.7 |
Table 2: Specificity Profile Against a Panel of Chemokine Receptors (% Inhibition at 10 µM)
| Compound | CCR7 | CCR1 | CCR2 | CCR5 | CXCR4 |
| Inhibitor-X | >95% | <5% | <2% | <5% | <1% |
| This compound (Cmp2105) | >95% | 15% | 8% | 12% | 5% |
| Cosalane | >95% | 25% | 18% | 30% | 45% |
Experimental Workflow for Inhibitor Validation
A hierarchical approach is employed to comprehensively validate the specificity of a new CCR7 inhibitor. The workflow begins with direct target engagement and progresses to cellular and functional assays, culminating in a broad off-target liability screen.
CCR7 Signaling Pathway
Upon binding its cognate ligands, CCL19 or CCL21, CCR7 activates intracellular signaling cascades primarily through Gαi-type G-proteins. This leads to the inhibition of adenylyl cyclase and the mobilization of intracellular calcium. Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling.
Detailed Experimental Protocols
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for CCR7.
Methodology:
-
Cell Membranes: Prepare membranes from HEK293 cells stably expressing human CCR7.
-
Radioligand: Use [¹²⁵I]-CCL19 as the radiolabeled ligand.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Procedure:
-
In a 96-well plate, incubate cell membranes (10 µg protein/well) with a fixed concentration of [¹²⁵I]-CCL19 (0.1 nM).
-
Add increasing concentrations of the unlabeled test compound (Inhibitor-X, Cmp2105, or Cosalane) ranging from 1 pM to 100 µM.
-
For non-specific binding determination, use a high concentration (1 µM) of unlabeled CCL19.
-
Incubate for 90 minutes at room temperature with gentle agitation.
-
Terminate the binding by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (10 mM HEPES, 500 mM NaCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
Objective: To measure the functional antagonism of the test compound by quantifying its ability to inhibit ligand-induced β-arrestin recruitment to CCR7.
Methodology:
-
Cell Line: Use a commercially available cell line engineered to express CCR7 fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® β-Arrestin CHO-K1 CCR7 cells).
-
Reagents: Recombinant human CCL19, test compounds.
-
Procedure:
-
Seed the cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Pre-incubate the cells with a range of concentrations of the test compound (1 nM to 100 µM) for 30 minutes at 37°C.
-
Stimulate the cells with an EC₈₀ concentration of CCL19 (e.g., 10 nM) for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Calcium Mobilization Assay
Objective: To assess the inhibitory effect of the test compound on the G-protein signaling pathway by measuring changes in intracellular calcium levels.
Methodology:
-
Cell Line: Use a CCR7-expressing cell line such as Jurkat T-cells or CHO cells stably expressing CCR7.
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), recombinant human CCL19, test compounds.
-
Procedure:
-
Load the cells with Fluo-4 AM dye for 60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Aliquot the cells into a 96-well black, clear-bottom plate.
-
Pre-incubate with a range of concentrations of the test compound for 15 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add an EC₈₀ concentration of CCL19 to stimulate calcium flux and continue to record the fluorescence intensity over time.
-
-
Data Analysis: Calculate the percentage of inhibition of the peak fluorescence response and determine the IC50 value.
Chemotaxis Assay
Objective: To evaluate the ability of the test compound to block the migration of CCR7-expressing cells towards a chemokine gradient.
Methodology:
-
Cell Line: Use a motile cell line endogenously expressing CCR7, such as the human breast cancer cell line MDA-MB-231 or primary T-lymphocytes.
-
Apparatus: Use a 24-well Transwell plate with 5 µm pore size inserts.
-
Procedure:
-
Place assay medium containing a chemoattractant concentration of CCL21 (e.g., 100 ng/mL) in the lower chambers of the Transwell plate.
-
Resuspend the cells in serum-free medium and pre-incubate with various concentrations of the test compound for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for 4 hours at 37°C in a CO₂ incubator.
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
-
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell migration (IC50).
Chemokine Receptor Panel Screening
Objective: To determine the selectivity of the test compound by screening it against a broad panel of other chemokine receptors.
Methodology:
-
Assay Format: This is typically performed as a fee-for-service by specialized contract research organizations (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™ panels).
-
Panel Selection: A panel should include representatives from the different chemokine receptor families (e.g., CCR1, CCR2, CCR3, CCR4, CCR5, CXCR1, CXCR2, CXCR3, CXCR4, CX3CR1, and XCR1).
-
Procedure: The test compound is typically tested at a fixed high concentration (e.g., 10 µM) in radioligand binding assays for each receptor in the panel.
-
Data Analysis: The results are reported as the percentage of inhibition of radioligand binding for each off-target receptor. A low percentage of inhibition indicates high specificity for the primary target (CCR7).
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of CCR7 Ligand 1
Essential guidance for the safe handling and disposal of CCR7 Ligand 1, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a small molecule allosteric antagonist for the human CC chemokine receptor 7. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with local regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations. The following procedure provides a general framework; however, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for detailed guidance.
-
Waste Identification and Segregation:
-
Treat all unused this compound, as well as any materials contaminated with it (e.g., pipette tips, tubes, absorbent paper), as chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Place solid this compound waste and contaminated disposables into a clearly labeled, leak-proof hazardous waste container.
-
For solutions of this compound, use a designated, sealed, and chemical-resistant container. If the original container is used, ensure the label is intact and legible.
-
-
Labeling:
-
Label the hazardous waste container with the full chemical name ("this compound" or "CCR7-Cmp2105"), the approximate quantity of waste, and the date of accumulation.
-
Include any relevant hazard warnings as indicated on the product's SDS.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C, stored under nitrogen | MedchemExpress |
| Storage Temperature (In Solvent) | -80°C (6 months); -20°C (1 month) | MedchemExpress |
| Solubility in DMSO | 100 mg/mL (210.28 mM) | MedchemExpress |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Personal protective equipment for handling CCR7 Ligand 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CCR7 Ligand 1 (also known as CCR7-Cmp2105). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your experiments.
Summary of Key Safety Information
While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), standard laboratory precautions should always be observed to minimize any potential risks.[1] The following tables summarize the recommended personal protective equipment and key biological data for this compound.
Personal Protective Equipment (PPE)
| Situation | Required PPE |
| Receiving & Storage | Standard lab coat, safety glasses, and nitrile gloves. |
| Weighing & Solution Prep | Standard lab coat, safety glasses with side shields, and nitrile gloves. Perform in a well-ventilated area or a chemical fume hood to avoid dust inhalation. |
| Experimental Use | Standard lab coat, safety glasses with side shields, and nitrile gloves. |
| Spill Cleanup | Two pairs of nitrile gloves, a lab coat, safety goggles, and if a powder spill occurs outside of a fume hood, a respirator may be necessary. |
| Waste Disposal | Standard lab coat, safety glasses, and nitrile gloves. |
Biological and Chemical Data
| Property | Value |
| Synonyms | CCR7-Cmp2105 |
| CAS Number | 681514-83-0 |
| Molecular Formula | C₂₂H₂₉N₅O₅S |
| Molecular Weight | 475.56 g/mol |
| Binding Affinity (Kd) | 3 nM for human CCR7 |
| IC₅₀ | 7.3 µM for suppressing arrestin binding in response to CCL19 activation; 35 nM for allosterically inhibiting CCL19 binding. |
| Solubility | Soluble in DMSO (100 mg/mL) |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures for handling, storage, and disposal of this compound is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the date of receipt and intended storage conditions in your lab's chemical inventory.
-
Store: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's datasheet, which typically recommends -20°C.
Experimental Workflow: From Preparation to Use
The following diagram outlines the standard workflow for preparing and using this compound in a laboratory setting.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.
Spill and Disposal Procedures
-
Spill Cleanup:
-
Personnel Protection: Ensure appropriate PPE is worn.
-
Containment: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Cleaning: Clean the spill area with a suitable detergent and water.
-
-
Waste Disposal:
-
Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
-
Contaminated Materials: Dispose of contaminated labware (e.g., pipette tips, tubes) and PPE in a designated chemical waste container.
-
CCR7 Signaling Pathway
CCR7 is a G-protein coupled receptor that plays a crucial role in immune cell trafficking. Its natural ligands are the chemokines CCL19 and CCL21. Upon ligand binding, CCR7 activates intracellular signaling cascades that lead to cell migration.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
